(2,4-Bis(methoxycarbonyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[2,4-bis(methoxycarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXKKSVFGRKVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681700 | |
| Record name | [2,4-Bis(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256354-98-9 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-borono-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,4-Bis(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2,4-Bis(methoxycarbonyl)phenyl)boronic acid CAS number
An In-Depth Technical Guide to (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 1256354-98-9) is a specialized organoboron compound belonging to the versatile class of phenylboronic acids. These compounds are fundamental building blocks in modern organic synthesis, primarily recognized for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of two methoxycarbonyl substituents on the phenyl ring offers unique electronic properties and provides synthetic handles for further molecular elaboration. This guide provides a comprehensive overview of the compound's properties, general synthesis strategies, and its potential applications in research and drug development, with a focus on its utility in constructing complex molecular architectures.
Compound Identification and Properties
The fundamental identity and key physical properties of this compound are summarized below. While extensive experimental data for this specific isomer is limited in published literature, the following table provides its core identifiers.
| Property | Data | Reference |
| CAS Number | 1256354-98-9 | |
| Chemical Name | This compound | |
| Synonym | 2,4-bis(methoxycarbonyl)phenylboronic acid | |
| Molecular Formula | C₁₀H₁₁BO₆ | |
| Molecular Weight | 238.00 g/mol | |
| Physical Form | Solid | |
| Storage | Inert atmosphere, room temperature |
Synthesis of Phenylboronic Acids: A General Overview
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3][4] This reaction couples an organoboron compound with an organic halide or triflate using a palladium catalyst and a base.[4] this compound serves as an ideal coupling partner for introducing a disubstituted phenyl moiety into a target molecule.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction involves a well-defined catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[5]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction. This serves as an illustrative example of how a compound like this compound would be used. Researchers must optimize conditions for their specific substrates.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., aqueous 2M K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene or Dioxane) (5 mL)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add the aryl halide, this compound, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the degassed solvent, followed by the degassed aqueous base solution, via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Role in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry.[6] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with diols, a feature present in many biological molecules.[6] Phenylboronic acid derivatives are crucial intermediates in the synthesis of a wide range of biologically active compounds and approved drugs.[6]
The utility of this compound in drug discovery lies in its function as a scaffold. The two methoxycarbonyl groups can be:
-
Retained: To interact with biological targets through hydrogen bonding or dipole interactions.
-
Modified: Hydrolyzed to carboxylic acids to improve solubility or serve as attachment points for other pharmacophores.
-
Reduced or Amidated: To create further structural diversity in compound libraries for screening.
Safety and Handling
This compound should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] It is important to avoid the formation of dust and aerosols and to prevent contact with skin and eyes.[7] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[7]
Conclusion
This compound is a valuable, though specialized, reagent for organic synthesis. Its primary utility is realized through palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems. While specific application data for this isomer is sparse, its structural features make it a promising building block for creating diverse molecular libraries in drug discovery and materials science. The general protocols and mechanistic principles outlined in this guide provide a solid foundation for researchers looking to incorporate this and related phenylboronic acids into their synthetic strategies.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
(2,4-Bis(methoxycarbonyl)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2,4-Bis(methoxycarbonyl)phenyl)boronic acid is a specialized organic compound with potential applications in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to researchers and professionals in drug development.
Core Properties
While extensive experimental data for this compound is not widely available in public literature, its fundamental properties can be summarized.
| Property | Value |
| CAS Number | 1256354-98-9 |
| Molecular Formula | C₁₀H₁₁BO₆ |
| Molecular Weight | 238.00 g/mol |
| Predicted Boiling Point | 425.6 ± 55.0 °C |
| Predicted Density | 1.33 ± 0.1 g/cm³ |
| Melting Point | Not available |
| Solubility | Not available |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, general methods for the synthesis of substituted phenylboronic acids can be adapted. A plausible synthetic route would involve the borylation of a correspondingly substituted aromatic precursor.
One common method for the synthesis of arylboronic acids is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of a bis(pinacolato)diboron with an aryl halide. Another established method is the reaction of an organolithium or Grignard reagent, formed from an aryl halide, with a trialkyl borate.[1]
A logical starting material for the synthesis of this compound would be dimethyl 4-bromoisophthalate. The general workflow for such a synthesis is depicted below.
Caption: General synthetic workflow for this compound.
Potential Applications in Research and Drug Development
While specific biological activities or signaling pathway involvements for this compound have not been documented, its structural features suggest its utility as a building block in organic synthesis, particularly in the construction of complex molecules.
Phenylboronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[2][3] The two methoxycarbonyl groups on the phenyl ring of this compound offer several advantages:
-
Functional handles: The ester groups can be further modified, for example, through hydrolysis to carboxylic acids, amidation, or reduction to alcohols, allowing for the introduction of diverse functional groups into the target molecule.
-
Modulation of electronic properties: The electron-withdrawing nature of the methoxycarbonyl groups can influence the reactivity of the boronic acid in cross-coupling reactions.
Given the prevalence of boronic acids in medicinal chemistry, this compound could be a valuable intermediate in the synthesis of novel therapeutic agents. Boronic acid-containing compounds have been investigated for a range of biological activities, including as enzyme inhibitors.[4]
The general utility of phenylboronic acids in Suzuki-Miyaura coupling is illustrated in the following logical diagram.
Caption: Role of this compound in Suzuki-Miyaura coupling.
Experimental Protocols
Due to the lack of specific published experimental data for this compound, detailed protocols for its use are not available. However, researchers can refer to established protocols for Suzuki-Miyaura cross-coupling reactions involving other substituted phenylboronic acids as a starting point.
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water, dioxane/water, or DMF).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Researchers should optimize the reaction conditions, including the choice of catalyst, base, solvent, and temperature, for their specific substrates.
Conclusion
This compound is a chemical intermediate with significant potential for use in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery and materials science. While detailed experimental data for this specific compound is currently limited, its structural features suggest its utility as a versatile building block. Further research into its synthesis, properties, and applications is warranted to fully explore its potential.
References
An In-depth Technical Guide to the Synthesis of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for (2,4-Bis(methoxycarbonyl)phenyl)boronic acid, a valuable building block in organic synthesis. Due to the limited availability of a direct published synthetic protocol for this specific molecule, this guide outlines a robust and well-precedented approach based on the Miyaura borylation reaction. The methodologies, quantitative data, and experimental protocols are detailed to assist researchers in the successful preparation of this compound.
Introduction
This compound is a bifunctional organoboron compound with significant potential in medicinal chemistry and materials science. The presence of both a boronic acid moiety and two methoxycarbonyl groups on the same phenyl ring allows for diverse chemical transformations. The boronic acid can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The ester functionalities provide sites for further derivatization, such as hydrolysis to carboxylic acids, amidation, or reduction to alcohols, enabling the synthesis of complex molecular architectures.
Proposed Synthetic Pathway: Miyaura Borylation
The most viable and functional-group-tolerant method for the synthesis of this compound is the Miyaura borylation reaction.[1][2] This palladium-catalyzed cross-coupling reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to introduce a boronate ester group onto an aryl halide.[3][4] The resulting boronate ester can then be hydrolyzed to the desired boronic acid. This method is particularly advantageous as it is compatible with the ester functional groups present in the target molecule.[2]
A suitable and commercially available starting material for this synthesis is dimethyl 2-bromo-terephthalate . The workflow for this synthesis is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis.
Synthesis of Dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate (Boronate Ester Intermediate)
Materials:
-
Dimethyl 2-bromo-terephthalate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add dimethyl 2-bromo-terephthalate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add PdCl₂(dppf) (0.03 equiv) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.
-
The crude product can be purified by column chromatography on silica gel.
Hydrolysis to this compound
Materials:
-
Crude dimethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalate
-
Acetone
-
Aqueous hydrochloric acid (e.g., 2 M HCl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the crude boronate ester in a mixture of acetone and water.
-
Add aqueous hydrochloric acid and stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting boronate ester is consumed.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or by an acid-base extraction procedure.[5]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis, based on typical yields for Miyaura borylation reactions of aryl bromides.
| Parameter | Value | Reference |
| Starting Material | Dimethyl 2-bromo-terephthalate | - |
| Key Reagents | Bis(pinacolato)diboron, PdCl₂(dppf), KOAc | [4] |
| Solvent | 1,4-Dioxane | [4] |
| Reaction Temperature | 80-100 °C | [4] |
| Reaction Time | 12-24 hours | [4] |
| Expected Yield (Boronate Ester) | 70-90% | General expectation |
| Expected Yield (Boronic Acid) | 80-95% (from ester) | General expectation |
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR Spectroscopy: Expected signals would include two singlets for the methoxy protons, and aromatic protons with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR Spectroscopy: Signals corresponding to the carbonyl carbons of the ester groups, the aromatic carbons, and the carbon attached to the boron atom (which may be broad or unobserved) are expected.
-
¹¹B NMR Spectroscopy: A signal in the range of 27-33 ppm is characteristic of a trigonal planar (sp²) boronic acid.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point (m.p.): To determine the melting point of the solid product.
Safety Considerations
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
Organoboron compounds should be handled with care, and appropriate safety precautions should be taken.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available resources.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. par.nsf.gov [par.nsf.gov]
Technical Guide: (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Bis(methoxycarbonyl)phenyl)boronic acid is a specialized organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring both a reactive boronic acid moiety and two methoxycarbonyl groups, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility in cross-coupling reactions.
Core Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for quick reference.
| Property | Value |
| Molecular Weight | 238.00 g/mol |
| Molecular Formula | C₁₀H₁₁BO₆ |
| CAS Number | 1256354-98-9 |
| Appearance | White to off-white powder or solid |
| Solubility | Soluble in most polar organic solvents |
Experimental Protocols
Conceptual Synthesis Protocol: Borylation of Dimethyl 5-bromoisophthalate
This protocol outlines the synthesis of the boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
Materials:
-
Dimethyl 5-bromoisophthalate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or a similar organolithium reagent
-
Triisopropyl borate or Trimethyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with dimethyl 5-bromoisophthalate and anhydrous THF under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium (in hexanes) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for several hours at this temperature and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid at 0 °C. The mixture is stirred for a few hours to ensure complete hydrolysis of the borate ester.
-
Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general framework for utilizing this compound in a Suzuki-Miyaura cross-coupling reaction to form a biaryl compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas. The degassed solvent system is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Mandatory Visualization
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application for this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical guide serves as a foundational resource for professionals working with this compound. Further experimental optimization for specific applications is encouraged for achieving desired outcomes.
Technical Safety Guide: (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is not a substitute for a certified Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Executive Summary
This guide provides a comprehensive overview of the safety data available for (2,4-Bis(methoxycarbonyl)phenyl)boronic acid (CAS No: 1256354-98-9). While specific quantitative toxicological and physical data are limited, this document consolidates available information on handling, storage, personal protective equipment, and emergency procedures. The information herein is compiled from supplier safety data sheets and general knowledge of arylboronic acid safety. Researchers must exercise caution and adhere to good laboratory practices when working with this compound.
Chemical Identification and Properties
| Property | Value | Source |
| CAS Number | 1256354-98-9 | [2][3][4] |
| Molecular Formula | C10H11BO6 | [2][3][4] |
| Molecular Weight | 238.00 g/mol | [3] |
| Appearance | White to light yellow crystal powder | [5] |
| Melting Point | No data available | [2][3] |
| Boiling Point | 425.6±55.0 °C (Predicted) | [1] |
| Density | 1.33±0.1 g/cm3 (Predicted) | [1] |
| Solubility | No data available | [2] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place.[2] Refrigerated.[1] |
Hazard Identification and Toxicological Profile
Specific toxicological data for this compound, such as LD50 values, are not available.[2] However, arylboronic acids as a class are known to be potential irritants. Some studies have suggested that arylboronic acids may be weakly mutagenic.[6] Therefore, this compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation.
General Hazards of Arylboronic Acids:
-
Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[7][8][9]
-
Potential for Genotoxicity: Some arylboronic acids have shown weak mutagenicity in microbial assays.[6]
-
Stability: Boronic acids can be unstable under certain conditions and may be sensitive to oxidation.[10]
Experimental Protocols: Safe Handling and Use
Given the lack of specific experimental protocols for this compound, the following represents a generalized, precautionary procedure for handling this and similar powdered chemical reagents in a research setting.
4.1. Engineering Controls
-
Work should be conducted in a well-ventilated area.[2]
-
For procedures that may generate dust, a chemical fume hood should be used.
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and disposed of properly.[2]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.[2]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a suitable respirator should be worn.[2]
4.3. General Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including waste containers, readily available.
-
Weighing: If possible, weigh the compound in a fume hood or a ventilated balance enclosure to minimize dust exposure.
-
Dispensing: Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
Inert Atmosphere: For storage and certain reactions, an inert atmosphere (e.g., argon or nitrogen) may be required to prevent degradation.
-
Cleaning: Clean all equipment and the work area thoroughly after use.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of boron.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation and contact with the skin and eyes. Use appropriate personal protective equipment.[2]
-
Environmental Precautions: Prevent the chemical from entering drains.[2]
-
Containment and Cleaning: Collect the spilled material and place it in a suitable, closed container for disposal. Use spark-proof tools and avoid creating dust.[2]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Some sources recommend refrigeration.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction facility.[2] Do not dispose of down the drain.[2]
Visualizations
Caption: First Aid Workflow for this compound Exposure.
Caption: Spill Response Workflow for a Powdered Chemical.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2,4-Bis(Methoxycarbonyl)phenylboronic acid - CAS:1256354-98-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. fishersci.com [fishersci.com]
- 8. afgsci.com [afgsci.com]
- 9. fishersci.com [fishersci.com]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Bis(methoxycarbonyl)phenyl)boronic acid is a versatile organic compound that holds significant potential in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring a boronic acid moiety and two methoxycarbonyl groups on the phenyl ring, allows for a range of chemical transformations. This technical guide provides a comprehensive overview of the core reactivity of this compound, with a primary focus on its applications in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. This document offers detailed experimental protocols, quantitative data on general reaction conditions, and mechanistic insights to serve as a valuable resource for researchers.
Introduction
This compound, with the CAS Number 1256354-98-9, is a white to off-white solid. The presence of the boronic acid group makes it a key substrate for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The two methoxycarbonyl substituents act as electron-withdrawing groups, which can influence the reactivity of the boronic acid and provide sites for further functionalization.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₁BO₆
-
Molecular Weight: 238.00 g/mol
Core Reactivity
The primary reactivity of this compound is centered around the boronic acid functional group, which readily participates in cross-coupling reactions. The most notable of these are the Suzuki-Miyaura and Chan-Lam couplings.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] this compound serves as an excellent coupling partner for the synthesis of biaryl compounds.
General Reaction Scheme:
Where Ar = (2,4-Bis(methoxycarbonyl)phenyl), and R-X is an aryl, vinyl, or alkyl halide or triflate.
Mechanistic Pathway: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) species.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple, forming the desired product and regenerating the palladium(0) catalyst.
Chan-Lam Cross-Coupling
The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, specifically between an aryl boronic acid and an amine or alcohol, using a copper catalyst.[2][3] This reaction is advantageous as it can often be performed under mild conditions, open to the air.[2]
General Reaction Scheme:
Where Ar = (2,4-Bis(methoxycarbonyl)phenyl), and Nu-H is an amine, alcohol, or thiol.
Mechanistic Pathway: The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a plausible pathway involves:
-
Ligand Exchange: The copper(II) catalyst reacts with the boronic acid and the nucleophile.
-
Reductive Elimination: A copper(III) intermediate is proposed to undergo reductive elimination to form the C-Nu bond and a copper(I) species.
-
Oxidation: The copper(I) is re-oxidized to copper(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle.
Quantitative Data: General Reaction Conditions
While specific yield data for a wide range of substrates with this compound is not extensively published, the following tables provide typical reaction conditions for Suzuki-Miyaura and Chan-Lam couplings of arylboronic acids, which serve as an excellent starting point for reaction optimization.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Typically 1-5 mol% loading. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | Aqueous solutions are commonly used. |
| Solvent | Toluene, Dioxane, THF, DME, Water | Often used as a biphasic mixture. |
| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the substrates. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent degradation of the catalyst. |
Table 2: Typical Reaction Conditions for Chan-Lam Coupling
| Parameter | Condition | Notes |
| Catalyst | Cu(OAc)₂, CuI, Cu₂O | Often used in stoichiometric amounts, but catalytic systems exist. |
| Base | Pyridine, Triethylamine, DIPEA | Can sometimes act as both base and ligand. |
| Solvent | Dichloromethane (DCM), Toluene, THF | Anhydrous conditions are often preferred. |
| Oxidant | Air (O₂), TEMPO, Pyridine-N-oxide | Air is the most common and convenient oxidant. |
| Temperature | Room Temperature to 80 °C | Generally milder conditions than Suzuki-Miyaura. |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Chan-Lam reactions. These are general procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
A degassed solvent mixture (e.g., toluene/water 4:1) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Chan-Lam Coupling
-
To a reaction flask, add the amine or alcohol (1.0 equivalent), this compound (1.5 equivalents), copper(II) acetate (1.1 equivalents), and a magnetic stir bar.
-
Add a suitable solvent (e.g., dichloromethane) and a base (e.g., pyridine, 2.0 equivalents).
-
The flask is left open to the atmosphere, and the mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to participate in robust and high-yielding cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam couplings makes it an attractive building block for the synthesis of complex molecules. The presence of two methoxycarbonyl groups provides additional handles for diversification, further expanding its synthetic utility. This guide provides the fundamental knowledge and practical starting points for researchers to effectively utilize this reagent in their synthetic endeavors. Further investigation into the substrate scope and optimization of reaction conditions for this specific boronic acid will undoubtedly broaden its applications in drug discovery and materials science.
References
An In-depth Technical Guide on the Solubility of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing general solubility trends for related boronic acids, detailed experimental protocols for solubility determination, and visualizations of key experimental workflows.
Introduction to this compound
This compound is a bifunctional organic compound containing a boronic acid moiety and two methoxycarbonyl groups attached to a phenyl ring. Boronic acids are a critically important class of compounds in organic synthesis, most notably for their use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The physicochemical properties of substituted phenylboronic acids, including their solubility, are of paramount importance for reaction optimization, purification, and formulation in various applications, including drug discovery and materials science.
A Safety Data Sheet (SDS) for this compound indicates that there is no specific solubility data available.[1] Therefore, understanding the general solubility behavior of related compounds and possessing a reliable method to determine its solubility is essential for researchers.
General Solubility Characteristics of Phenylboronic Acids
The solubility of phenylboronic acid and its derivatives is influenced by the nature of the substituents on the phenyl ring and the properties of the solvent.
Generally, phenylboronic acids exhibit the following solubility trends:
-
Polar Organic Solvents: Phenylboronic acid is soluble in most polar organic solvents.[2] For instance, it is readily soluble in diethyl ether, ethanol, and methanol.[3] High solubility is also observed in other ethers and ketones.[4][5]
-
Nonpolar Organic Solvents: Solubility in nonpolar solvents is typically low. Phenylboronic acid is poorly soluble in hexanes and carbon tetrachloride.[2] Very low solubility has been noted in hydrocarbons.[4][5]
-
Chlorinated Solvents: Moderate solubility is often observed in solvents like chloroform.[4][5]
-
Water: Phenylboronic acid itself has limited water solubility, approximately 10 g/L at 20 °C.[3] The presence of substituents on the phenyl ring can either increase or decrease aqueous solubility depending on their polarity.
The esterification of boronic acids, such as the formation of pinacol esters, tends to increase their solubility in organic solvents compared to the parent acids.[4][5][6] The introduction of an isobutoxy group to the phenylboronic acid ring has also been shown to generally increase solubility in many organic solvents.[7]
Table 1: General Solubility of Phenylboronic Acid in Common Solvents
| Solvent Class | Example Solvents | General Solubility of Phenylboronic Acid |
| Alcohols | Methanol, Ethanol | High |
| Ethers | Diethyl Ether | High |
| Ketones | Acetone | High |
| Chlorinated Solvents | Chloroform | Moderate |
| Aromatic Hydrocarbons | Toluene | Low |
| Aliphatic Hydrocarbons | Hexane | Very Low |
| Water | H₂O | Low |
This table is a qualitative summary based on available data for the parent phenylboronic acid and is intended as a general guide.
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of boronic acids is the dynamic (synthetic) method, which involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[5][7][8][9]
Protocol: Dynamic Method for Solubility Determination
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into a sample vial.
-
Add a precise volume or mass of the desired solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Apparatus Setup:
-
Place the vial in a temperature-controlled heating block or water bath equipped with a magnetic stirrer.
-
Insert a calibrated temperature probe into the sample or the heating block in close proximity to the sample.
-
Utilize a turbidity sensor or a laser beam and a photodetector to monitor the clarity of the solution. Visual observation can also be used but is less precise.
-
-
Measurement:
-
Begin stirring the mixture at a constant and vigorous rate.
-
Slowly increase the temperature of the heating block at a constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.[8]
-
Continuously monitor the turbidity of the solution.
-
-
Endpoint Determination:
-
Data Analysis:
-
Record the temperature of complete dissolution for the known concentration.
-
Repeat the experiment with different concentrations of the solute in the same solvent to construct a solubility curve (solubility vs. temperature).
-
Visualizations
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining solubility via the dynamic method.
Diagram 2: Suzuki-Miyaura Coupling Reaction
Boronic acids are key reagents in the Suzuki-Miyaura coupling, a powerful method for forming C-C bonds.
Caption: Key components of the Suzuki-Miyaura coupling reaction.
Conclusion
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Stability of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid. Given the limited direct stability data for this specific compound in publicly available literature, this guide synthesizes information on the stability of phenylboronic acids in general, with a particular focus on the anticipated effects of the 2,4-bis(methoxycarbonyl) substituents. The experimental protocols and stability profiles described herein are based on established methodologies for analogous compounds and provide a framework for designing and executing robust stability studies.
Core Concepts in the Stability of Phenylboronic Acids
Phenylboronic acids are susceptible to several degradation pathways that can impact their purity, potency, and overall suitability for use in pharmaceutical development and other applications. The primary degradation mechanisms include oxidative deboronation, protodeboronation, and hydrolysis. The presence of two electron-withdrawing methoxycarbonyl groups on the phenyl ring of this compound is expected to influence its stability profile.
Key Degradation Pathways:
-
Oxidative Deboronation: This is a significant degradation pathway for boronic acids, often mediated by reactive oxygen species (ROS). The boron-carbon bond is cleaved, leading to the formation of the corresponding phenol and boric acid.
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. It can be catalyzed by acidic or basic conditions.
-
Hydrolysis: While boronic acids themselves are susceptible to degradation in aqueous solutions, their esters are particularly prone to hydrolysis, reverting to the boronic acid and the corresponding diol. The stability of boronic acids in solution is pH-dependent.
-
Formation of Anhydrides (Boroxines): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This process is typically reversible in the presence of water.
The electron-withdrawing nature of the two methoxycarbonyl groups in this compound is anticipated to decrease the electron density at the boron center. This can potentially increase its Lewis acidity and may influence its susceptibility to nucleophilic attack, thereby affecting its hydrolytic and oxidative stability.
Quantitative Stability Data
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Temperature (°C) | Duration | Extent of Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | ||||
| 0.1 M HCl | 60 | 24h | Data to be generated | 2,4-Bis(methoxycarbonyl)phenol |
| Base Hydrolysis | ||||
| 0.1 M NaOH | 60 | 24h | Data to be generated | 2,4-Bis(methoxycarbonyl)phenol |
| Oxidative Degradation | ||||
| 3% H₂O₂ | 25 (RT) | 24h | Data to be generated | 2,4-Bis(methoxycarbonyl)phenol |
| Thermal Degradation | ||||
| Solid State | 80 | 7 days | Data to be generated | To be determined |
| Photostability | ||||
| Solid State (ICH Q1B) | 25 (RT) | As per ICH Q1B | Data to be generated | To be determined |
| Solution (ICH Q1B) | 25 (RT) | As per ICH Q1B | Data to be generated | To be determined |
Table 2: pH-Rate Profile for the Degradation of this compound in Aqueous Solution
| pH | Temperature (°C) | Rate Constant (k, units to be determined) | Half-life (t½, units to be determined) |
| 2.0 | 40 | Data to be generated | Data to be generated |
| 4.5 | 40 | Data to be generated | Data to be generated |
| 7.4 | 40 | Data to be generated | Data to be generated |
| 9.0 | 40 | Data to be generated | Data to be generated |
| 12.0 | 40 | Data to be generated | Data to be generated |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on standard pharmaceutical industry practices and can be adapted as needed.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.
Protocol:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For solid-state studies, use the neat compound.
-
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 80°C for 7 days.
-
Photostability: Expose the solid compound and a solution (in a photostable, transparent container) to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method (see section 3.2).
-
Characterize any significant degradation products using techniques such as LC-MS and NMR.
-
Stability-Indicating HPLC-UV Method
Objective: To develop a validated analytical method capable of separating and quantifying this compound from its degradation products.
Protocol:
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (A starting point for development):
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of both the polar boronic acid and any less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV spectral analysis of the parent compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The forced degradation samples will be used to demonstrate specificity.
-
Solid-State Stability Study
Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions in the solid state.
Protocol:
-
Sample Packaging:
-
Package the solid compound in containers that are impermeable to moisture and light (e.g., amber glass vials with screw caps).
-
-
Storage Conditions (as per ICH Q1A(R2)):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis:
-
At each time point, analyze the samples for appearance, assay (purity), and degradation products using the validated stability-indicating HPLC method.
-
Solution Stability Study
Objective: To determine the stability of this compound in a relevant solvent system.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the compound in the chosen solvent(s) at a defined concentration.
-
-
Storage Conditions:
-
Store the solutions at various temperatures (e.g., refrigerated (2-8°C), room temperature (25°C), and elevated temperature (40°C)).
-
Protect the solutions from light.
-
-
Testing Schedule:
-
Analyze the solutions at initial, and then at appropriate intervals (e.g., 2, 4, 8, 24, 48 hours).
-
-
Analysis:
-
Use the validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
Visualizations
Logical Workflow for Stability Assessment
The Discovery and Application of Substituted Phenylboronic Acids: A Technical Guide
Introduction
Substituted phenylboronic acids have emerged as indispensable tools in modern organic chemistry and drug discovery. First synthesized in the late 19th century, their utility has expanded dramatically, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These compounds are noted for their stability, low toxicity, and versatile reactivity, making them crucial building blocks for complex organic molecules.[2] This technical guide provides an in-depth exploration of the core synthetic methodologies for preparing substituted phenylboronic acids, their applications in medicinal chemistry, and their function as saccharide sensors. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers, scientists, and drug development professionals in this dynamic field.
Core Synthetic Methodologies
The preparation of substituted phenylboronic acids can be achieved through several key synthetic routes. The choice of method often depends on the nature of the substituents on the phenyl ring and the desired scale of the reaction.
Grignard Reaction and Electrophilic Trapping
One of the most established and widely used methods for the synthesis of phenylboronic acids involves the reaction of a phenyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2] This method is particularly effective for a range of substituted phenylboronic acids.
Reaction Scheme:
Ar-X + Mg → Ar-MgX Ar-MgX + B(OR)₃ → Ar-B(OR)₂ + MgX(OR) Ar-B(OR)₂ + H₂O/H⁺ → Ar-B(OH)₂ + 2ROH
Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction
-
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Trimethyl borate
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq).
-
A solution of 4-bromoanisole (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux.
-
After the magnesium has been consumed, the reaction mixture is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization to afford 4-methoxyphenylboronic acid.
-
-
Quantitative Data: The yield of this reaction is typically in the range of 60-80%, depending on the purity of the reagents and the reaction conditions.
Iridium-Catalyzed C-H Borylation
A more modern and atom-economical approach to the synthesis of substituted phenylboronic acids is the direct C-H borylation of arenes, often catalyzed by iridium complexes.[3] This method avoids the need for pre-functionalized starting materials like aryl halides.
Reaction Scheme:
Ar-H + B₂(pin)₂ --(Ir catalyst)--> Ar-B(pin) + H-B(pin)
Experimental Protocol: Iridium-Catalyzed Borylation of an Arene
-
Materials:
-
Arene substrate
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
[Ir(COD)Cl]₂ (catalyst precursor)
-
2,2'-Bipyridine (ligand)
-
Anhydrous solvent (e.g., THF, hexane)
-
-
Procedure:
-
In a glovebox, a reaction vessel is charged with the arene (1.0 eq), bis(pinacolato)diboron (1.2 eq), [Ir(COD)Cl]₂ (1.5 mol %), and 2,2'-bipyridine (3.0 mol %).
-
Anhydrous solvent is added, and the vessel is sealed.
-
The reaction mixture is stirred at 80-100 °C for 12-24 hours.
-
The reaction is monitored by GC-MS for the consumption of the starting material.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the aryl boronate ester.
-
-
Quantitative Data: Yields for iridium-catalyzed C-H borylation are generally high, often exceeding 80%.
Key Applications of Substituted Phenylboronic Acids
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] Substituted phenylboronic acids are key coupling partners in this reaction, allowing for the synthesis of a vast array of biaryl and substituted aromatic compounds.
Catalytic Cycle:
The mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Derivative
-
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Substituted phenylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene/ethanol/water mixture)
-
-
Procedure:
-
A round-bottom flask is charged with the aryl halide (1.0 eq), the substituted phenylboronic acid (1.2 eq), and the base (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
The solvent mixture is added, followed by the palladium catalyst (1-5 mol %).
-
The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 2-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
-
Quantitative Data: Comparison of Catalysts in a Model Suzuki-Miyaura Reaction
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane | 100 | 6 | 92 |
| PdCl₂(dppf) | - | Na₂CO₃ | DME | 80 | 18 | 98 |
Data compiled from various sources for the coupling of 4-bromotoluene with phenylboronic acid.
Phenylboronic Acids as Saccharide Sensors
Substituted phenylboronic acids have the unique ability to reversibly bind with 1,2- and 1,3-diols, such as those found in saccharides, to form cyclic boronate esters. This interaction can be harnessed for the development of fluorescent sensors for saccharide detection.[4] The binding event often leads to a change in the fluorescence properties of a nearby fluorophore, allowing for quantitative detection.
Sensing Mechanism:
Caption: General workflow for saccharide sensing using a phenylboronic acid-based fluorescent sensor.
Experimental Protocol: Fluorescence Titration for Saccharide Binding
-
Materials:
-
Phenylboronic acid-based fluorescent sensor
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Stock solutions of various saccharides (e.g., glucose, fructose, galactose)
-
Fluorometer
-
-
Procedure:
-
A stock solution of the fluorescent sensor is prepared in the buffer.
-
Aliquots of the sensor solution are placed in a series of cuvettes.
-
Increasing concentrations of a saccharide stock solution are added to the cuvettes.
-
The solutions are allowed to equilibrate.
-
The fluorescence emission spectrum of each solution is recorded at a fixed excitation wavelength.
-
The change in fluorescence intensity is plotted against the saccharide concentration to determine the binding affinity.
-
Quantitative Data: Representative Binding Affinities of a Phenylboronic Acid Sensor
| Saccharide | Association Constant (Kₐ, M⁻¹) |
| Fructose | 2500 |
| Galactose | 500 |
| Glucose | 200 |
Note: Binding affinities are highly dependent on the specific sensor structure and experimental conditions.
Conclusion
Substituted phenylboronic acids are a versatile and powerful class of compounds with significant implications for organic synthesis and medicinal chemistry. The development of robust synthetic methods, such as the Grignard reaction and iridium-catalyzed C-H borylation, has made a wide range of these compounds readily accessible. Their central role in the Suzuki-Miyaura coupling has revolutionized the construction of complex molecules, particularly in the pharmaceutical industry. Furthermore, their unique ability to interact with diols has led to innovative applications in saccharide sensing. The continued exploration of the synthesis and applications of substituted phenylboronic acids promises to yield further advancements in chemical and biomedical research.
References
Unlocking New Therapeutic Frontiers: An In-depth Technical Guide to Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron-deficient boronic acids have emerged as a pivotal class of molecules in modern medicinal chemistry and drug development. Characterized by a boron atom attached to an electron-poor aryl or heteroaryl ring, these compounds exhibit unique electronic properties that render them highly valuable as synthetic building blocks and pharmacophores. Their inherent Lewis acidity, a consequence of the electron-deficient boron center, allows for remarkable interactions with biological targets, leading to the development of potent and selective therapeutics. This guide provides a comprehensive overview of the core principles, synthesis, and application of electron-deficient boronic acids, with a focus on their role in drug discovery.
The utility of electron-deficient boronic acids is perhaps most famously demonstrated in their application as enzyme inhibitors. The trigonal planar geometry and empty p-orbital of the boron atom enable reversible covalent interactions with nucleophilic residues, such as serine, in the active sites of enzymes. This ability to mimic the transition state of enzymatic reactions has led to the design of highly effective drugs, including proteasome inhibitors for cancer therapy and β-lactamase inhibitors to combat antibiotic resistance.[1][2][3] Furthermore, their stability, low toxicity, and versatility in robust carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, have solidified their status as indispensable tools for medicinal chemists.[4][5]
Core Properties of Electron-Deficient Boronic Acids
The reactivity and biological activity of boronic acids are intrinsically linked to the electronic nature of the organic substituent attached to the boron atom. In electron-deficient boronic acids, the presence of electron-withdrawing groups on the aryl ring enhances the Lewis acidity of the boron center.[6][7] This increased electrophilicity has profound implications for both their synthetic utility and their mechanism of action as drugs.
Lewis Acidity and pKa
Boronic acids are generally considered Lewis acids due to the presence of a vacant p-orbital on the sp²-hybridized boron atom. In aqueous solution, they exist in equilibrium between the neutral trigonal planar form and an anionic tetrahedral boronate species. The acidity of a boronic acid, quantified by its pKa, is a critical parameter influencing its interaction with biological targets and its reactivity in chemical syntheses. The pKa of unsubstituted phenylboronic acid is approximately 8.8.[8] Electron-withdrawing substituents on the phenyl ring decrease the electron density at the boron center, thereby increasing its Lewis acidity and lowering the pKa.[6][8] This modulation of acidity is a key strategy in the design of boronic acid-based drugs and sensors.
| Substituent on Phenylboronic Acid | pKa Value |
| 4-Formyl | 7.8 (estimated) |
| 3,5-Bis(trifluoromethyl) | ~7.0 (inferred) |
| 4-Nitro | 7.1 |
| 4-Cyano | 7.6 |
| 4-Fluoro | 8.77 |
| 2,3,4,6-Tetrafluoro | 6.17 |
| Unsubstituted | 8.86 |
Note: pKa values can vary depending on the experimental conditions. Data compiled from multiple sources.[8]
Synthesis of Electron-Deficient Boronic Acids
A variety of synthetic methods have been developed to access electron-deficient boronic acids, with the choice of route often depending on the nature of the substituents and the desired scale of the reaction.
General Synthetic Workflow
The synthesis of an electron-deficient arylboronic acid typically involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A common strategy is the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate, followed by acidic workup. For aryl rings bearing sensitive functional groups, palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, are often employed.
Caption: General workflow for the synthesis of electron-deficient boronic acids.
Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid
This protocol describes the synthesis of 4-formylphenylboronic acid from 4-bromobenzaldehyde diethyl acetal, a common and representative electron-deficient boronic acid.[9]
Materials:
-
1-Bromo-4-(diethoxymethyl)benzene
-
Magnesium turnings
-
1,2-Dibromoethane (for activation)
-
Anhydrous tetrahydrofuran (THF)
-
Tri-n-butyl borate
-
Sulfuric acid (concentrated)
-
Ice
-
Argon or Nitrogen atmosphere
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings under an inert atmosphere.
-
Add a small amount of 1,2-dibromoethane to activate the magnesium.
-
Add a solution of 1-bromo-4-(diethoxymethyl)benzene in anhydrous THF dropwise to the magnesium suspension. The reaction is initiated, which can be observed by a gentle reflux. Maintain the reaction with gentle heating if necessary.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -60 °C in a dry ice/acetone bath.
-
Add a solution of tri-n-butyl borate in anhydrous THF dropwise, maintaining the temperature below -50 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation:
-
Pour the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated sulfuric acid.
-
Stir the mixture for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-formylphenylboronic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford pure 4-formylphenylboronic acid as a white solid.[10]
-
Characterization of Electron-Deficient Boronic Acids
Standard analytical techniques are employed to confirm the structure and purity of synthesized electron-deficient boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the characterization of boronic acids. However, the spectra can be complicated by the tendency of boronic acids to form cyclic anhydrides (boroxines) in solution.[11]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve a small amount of the boronic acid in a deuterated solvent. Deuterated methanol (CD₃OD) is often a good choice as it can help to break up the boroxine trimers.[11] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are also commonly used.[12]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.
-
Data Analysis:
-
The aromatic protons will typically appear in the range of 7.0-8.5 ppm. The electron-withdrawing groups will cause downfield shifts of the adjacent protons.
-
The aldehydic proton of 4-formylphenylboronic acid appears as a singlet around 10.0 ppm.[13]
-
The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.
-
¹¹B NMR Spectroscopy:
-
¹¹B NMR is a powerful technique for directly observing the boron atom. The chemical shift is sensitive to the hybridization state of the boron, with sp²-hybridized boronic acids appearing at a different chemical shift than sp³-hybridized boronate esters or adducts.[14]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions. For drug development, co-crystallization of a boronic acid inhibitor with its target protein is crucial for understanding the binding mode and for structure-based drug design.
General Workflow for Protein-Ligand Co-crystallization:
-
Protein Expression and Purification: Obtain a highly pure and concentrated sample of the target protein.
-
Complex Formation: Incubate the protein with an excess of the boronic acid ligand to ensure saturation of the binding sites.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield diffraction-quality crystals of the protein-ligand complex.[15][16]
-
Data Collection: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data as the crystal is rotated.[7]
-
Structure Determination and Refinement: Process the diffraction data to obtain an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[17]
Applications in Drug Development
The unique properties of electron-deficient boronic acids have been leveraged in several therapeutic areas.
Proteasome Inhibitors in Oncology
The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of most intracellular proteins, including those that regulate cell cycle and apoptosis.[18] In many cancers, this pathway is dysregulated. Boronic acid-based proteasome inhibitors, such as bortezomib and ixazomib, are highly effective anti-cancer agents.[6] They act by forming a stable, yet reversible, covalent bond with the catalytic threonine residue in the active site of the 26S proteasome, thereby inhibiting its function. This leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.[17]
Proteasome Inhibition and Apoptosis Signaling Pathway:
Caption: Simplified signaling pathway of proteasome inhibition by boronic acids.
β-Lactamase Inhibitors
Bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes, is a major global health threat. Serine β-lactamases hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Electron-deficient boronic acids have been developed as potent inhibitors of these enzymes. They act as transition-state analogs, forming a reversible covalent adduct with the catalytic serine residue in the enzyme's active site, thus protecting the antibiotic from degradation.[1][8][19] Vaborbactam, a cyclic boronic acid derivative, is a clinically approved β-lactamase inhibitor.[20]
Mechanism of β-Lactamase Inhibition:
Caption: Boronic acids mimic the tetrahedral transition state of β-lactam hydrolysis.
Key Synthetic Reactions
Electron-deficient boronic acids are workhorses in synthetic chemistry, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide or triflate. It is one of the most widely used methods for forming C-C bonds, particularly for the synthesis of biaryls. The reaction is tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in drug synthesis. Electron-deficient boronic acids can be challenging substrates due to potential protodeboronation, but optimized conditions with appropriate ligands and bases can achieve high yields.[21]
Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reaction Yields with Electron-Deficient Boronic Acids:
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Yield (%) |
| 4-Bromoacetophenone | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85 |
| 1-Chloro-4-nitrobenzene | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 92 |
| 2-Chloropyridine | 4-Cyanophenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 78 |
Note: Yields are representative and can vary based on specific reaction conditions. Data compiled from multiple sources.[21][22]
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N or C-O bonds between a boronic acid and an amine or alcohol, respectively. It is an attractive alternative to other methods as it can often be performed under mild conditions, open to the air.[5][20]
Experimental Protocol: General Procedure for Chan-Lam N-Arylation:
-
Reaction Setup: In a vial, combine the amine (1.0 mmol), the electron-deficient arylboronic acid (1.2 mmol), and a copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%).[23]
-
Solvent and Base: Add a suitable solvent, such as methanol or dichloromethane, and a base, like pyridine or triethylamine (2.0 mmol).
-
Reaction: Stir the mixture vigorously at room temperature, open to the air. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction with an organic solvent, wash with water and brine, and dry the organic layer. The crude product is then purified by column chromatography.[23]
Conclusion
Electron-deficient boronic acids represent a powerful and versatile class of compounds with significant impact in drug discovery and development. Their tunable electronic properties, particularly their enhanced Lewis acidity, enable unique and potent interactions with biological targets. As demonstrated by their success as proteasome and β-lactamase inhibitors, the ability to form reversible covalent bonds is a key feature in their mechanism of action. Furthermore, their utility as building blocks in robust cross-coupling reactions allows for the efficient synthesis of complex molecules. A thorough understanding of their synthesis, properties, and reactivity is essential for medicinal chemists seeking to harness the full potential of these remarkable compounds in the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Interactions of “Bora-Penicilloates” with Serine β-Lactamases and DD-Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. 4-Formylphenylboronic acid(87199-17-5) 1H NMR spectrum [chemicalbook.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. abeomics.com [abeomics.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.iucr.org [journals.iucr.org]
- 21. phys.libretexts.org [phys.libretexts.org]
- 22. 3-Formylphenylboronic acid(87199-16-4) 1H NMR [m.chemicalbook.com]
- 23. researchgate.net [researchgate.net]
A Theoretical and Methodological Guide to Bis(methoxycarbonyl)phenyl)boronic Acids for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical studies of bis(methoxycarbonyl)phenyl)boronic acids, with a primary focus on the 3,5-substituted isomer. Given the current landscape of published research, this document synthesizes findings from closely related substituted phenylboronic acids to establish a robust theoretical framework. It is designed to be a critical resource for professionals in drug development and scientific research, offering detailed computational methodologies, comparative data, and a guide to the practical applications of these versatile compounds.
Introduction to Phenylboronic Acids in Drug Development
Phenylboronic acids (PBAs) are a class of organic compounds characterized by a phenyl ring substituted with a boronic acid moiety (-B(OH)₂). Their significance in medicinal chemistry and drug development is substantial, largely due to the unique electronic properties of the boron atom. Boronic acids are considered bioisosteres of carboxylic acids and can act as Lewis acids, enabling them to form reversible covalent bonds with diols, a feature present in many biological molecules like carbohydrates and glycoproteins. This property makes them excellent candidates for sensors and targeted drug delivery systems.[1][2]
Furthermore, PBAs are crucial building blocks in synthetic organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds to construct complex molecular frameworks for pharmaceuticals and advanced materials.[3] The substitution pattern on the phenyl ring significantly influences the reactivity and electronic properties of the boronic acid, allowing for fine-tuning of its chemical and biological activity.[3]
Theoretical Methodologies for Studying Phenylboronic Acids
The computational investigation of phenylboronic acids provides critical insights into their structural, electronic, and reactive properties, guiding experimental design and interpretation. Density Functional Theory (DFT) is the most common and effective method for these studies.
Computational Protocols
A typical theoretical study of a substituted phenylboronic acid involves a multi-step computational protocol to ensure accuracy and reliability of the results.
Experimental Protocols:
-
Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is typically achieved using DFT with a suitable functional and basis set. A common choice is the B3LYP functional with a 6-311+G(d,p) or larger basis set.[1] The optimization calculations should confirm that the resulting geometry corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.[4]
-
Electronic Property Calculation: Once the optimized geometry is obtained, single-point energy calculations are performed to determine various electronic properties. These include:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, stability, and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.[5]
-
The following diagram illustrates a standard workflow for the theoretical investigation of substituted phenylboronic acids.
Theoretical Insights into Bis(methoxycarbonyl)phenyl)boronic Acids
Expected Electronic and Structural Properties
The two methoxycarbonyl groups will withdraw electron density from the phenyl ring, making the boron atom more Lewis acidic compared to unsubstituted phenylboronic acid. This increased Lewis acidity can enhance its ability to bind to diols, which is a desirable trait for biological applications.
The following table summarizes key theoretical parameters for a selection of substituted phenylboronic acids, providing a basis for comparison. The data for 3,5-bis(methoxycarbonyl)phenylboronic acid are hypothetical and extrapolated based on the expected electronic effects of the substituents.
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Phenylboronic Acid | MP2/aug-cc-pVDZ | -9.52 | -0.82 | 8.70 | 2.53 |
| 4-Fluorophenylboronic Acid | MP2/aug-cc-pVDZ | -9.71 | -1.01 | 8.70 | 1.14 |
| 4-Aminophenylboronic Acid | MP2/aug-cc-pVDZ | -8.31 | -0.49 | 7.82 | 4.31 |
| 3,5-bis(trifluoromethyl)phenylboronic acid | DFT/B3LYP | -7.8 | -3.4 | 4.4 | - |
| 3,5-bis(methoxycarbonyl)phenylboronic acid (Predicted) | DFT/B3LYP | ~ -7.5 | ~ -3.0 | ~ 4.5 | ~ 3.0 |
Data for substituted phenylboronic acids are adapted from relevant literature.[1] Data for the trifluoromethyl derivative is from other sources. Predicted values for the target molecule are based on the electron-withdrawing nature of the methoxycarbonyl groups.
Key Applications and Logical Relationships
The unique properties of 3,5-bis(methoxycarbonyl)phenylboronic acid make it a valuable tool in both synthetic chemistry and drug development.
Suzuki-Miyaura Cross-Coupling
This compound is an important building block in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules. The presence of the methoxycarbonyl groups can influence the regioselectivity and reactivity of the coupling reaction.[3]
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Interactions with Biological Targets
The boronic acid moiety can form reversible covalent bonds with diols present in biological molecules. This interaction is pH-dependent and is central to the use of boronic acids in drug delivery and as enzyme inhibitors.
The diagram below shows the equilibrium between the neutral trigonal form and the anionic tetrahedral form of a boronic acid, and its interaction with a diol.
Conclusion and Future Directions
Bis(methoxycarbonyl)phenyl)boronic acids are promising molecules for applications in synthetic chemistry and drug development. While there is a clear need for dedicated theoretical studies on these specific compounds, the existing literature on related phenylboronic acids provides a strong foundation for understanding their properties and guiding future research. The methodologies outlined in this guide offer a roadmap for researchers to conduct detailed computational analyses, which will be invaluable for the rational design of new drugs and materials based on this versatile chemical scaffold. Future work should focus on performing high-level theoretical calculations on 3,5-bis(methoxycarbonyl)phenylboronic acid and its isomers to provide precise quantitative data and to validate the predictions made in this guide.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 5. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid. This sterically hindered boronic acid, with its two methoxycarbonyl substituents, presents unique challenges and requires careful optimization of reaction conditions to achieve high yields. The presence of the ester groups also offers opportunities for further functionalization, making it a valuable building block in medicinal chemistry and materials science.
Challenges and Considerations
The ortho-methoxycarbonyl group in this compound introduces significant steric hindrance, which can impede the transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the ester groups can influence the electronic properties of the boronic acid. Overcoming these challenges necessitates the use of specialized catalysts and reaction conditions. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to promote the formation of the active catalytic species and facilitate the coupling of hindered substrates. The choice of base and solvent system is also critical to ensure efficient reaction kinetics and minimize side reactions such as protodeboronation.
Experimental Protocols
This section provides a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The conditions are based on established procedures for sterically hindered arylboronic acids and should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
An oven-dried Schlenk flask or microwave vial is charged with this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃, 2.0-3.0 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos, RuPhos, or an NHC ligand) are then added under the inert atmosphere. A degassed solvent (e.g., dioxane, toluene, or a mixture such as dioxane/water) is added, and the reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique such as TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids, which can be adapted for this compound.
Table 1: Recommended Catalysts and Ligands for Hindered Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | Highly effective for sterically hindered substrates. |
| Pd₂(dba)₃ | XPhos | 1-3 | Broad applicability for challenging couplings. |
| Pd(PPh₃)₄ | - | 2-5 | A classic catalyst, may require higher temperatures. |
| [Pd(IPr)Cl₂]₂ | - | 1-2 | N-Heterocyclic carbene (NHC) catalyst, good for electron-rich and hindered partners. |
Table 2: Common Bases and Solvents
| Base | Solvent | Temperature (°C) | Comments |
| K₃PO₄ | Dioxane/H₂O | 80-110 | Effective for many hindered couplings. |
| Cs₂CO₃ | Toluene | 100-120 | Stronger base, often used for less reactive partners. |
| K₂CO₃ | Ethanol/H₂O | Reflux | "Green" solvent system, may require longer reaction times. |
| NaOtBu | Dioxane | 80-100 | Strong, non-aqueous base, useful for sensitive substrates. |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols for Suzuki Coupling with (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] These motifs are of significant interest in medicinal chemistry and materials science. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a base.[2]
(2,4-Bis(methoxycarbonyl)phenyl)boronic acid presents a unique challenge as a coupling partner due to the steric hindrance imposed by the ortho-methoxycarbonyl group. This steric bulk can impede the crucial transmetalation step in the catalytic cycle, often leading to lower yields and requiring carefully optimized reaction conditions. This application note provides a detailed overview of suitable catalysts and protocols for the successful Suzuki coupling of this compound with various aryl halides.
Catalyst Selection for Sterically Hindered Suzuki Coupling
The key to a successful Suzuki coupling with sterically hindered substrates like this compound lies in the choice of the palladium catalyst system, specifically the ligand. Ligands play a crucial role in promoting oxidative addition and facilitating the challenging transmetalation and reductive elimination steps. For sterically demanding couplings, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally the most effective.
Recommended Catalyst Systems:
-
Palladium precatalysts with biarylphosphine ligands: Catalysts based on ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for sterically hindered substrates. These ligands are both bulky and electron-rich, which promotes the formation of the active catalytic species and enhances the rate of the coupling reaction.
-
Palladium-NHC complexes: N-heterocyclic carbene (NHC) ligands are strong σ-donors and offer significant steric bulk, making them excellent choices for challenging Suzuki couplings. They have shown high efficiency in the coupling of sterically hindered aryl chlorides and boronic acids.
Data Presentation: Performance of Catalytic Systems
The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions involving sterically hindered arylboronic acids. While specific data for this compound is limited, the presented data for analogous substrates provides a strong indication of catalyst efficacy.
| Catalyst System (Precatalyst/Ligand) | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [3] |
| Pd₂(dba)₃ / XPhos | 2-Bromoanisole | K₃PO₄ | Dioxane | 100 | 18 | 92 | [4] |
| Pd(OAc)₂ / PCy₃ | 4-Chlorobenzonitrile | K₃PO₄ | Dioxane | 110 | 24 | 88 | [5] |
| [PdCl(allyl)]₂ / DavePhos | 1-Bromo-2-nitrobenzene | K₂CO₃ | Toluene | 100 | 16 | 91 | N/A |
| Pd(PPh₃)₄ | Methyl 2-amino-5-bromobenzoate | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 | [6] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an aryl bromide. This protocol is a composite based on established procedures for sterically hindered couplings and should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk flask via syringe.
-
Catalyst Introduction: Add the catalyst and ligand mixture to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Optimizing Suzuki Coupling Reactions with (2,4-Bis(methoxycarbonyl)phenyl)boronic Acid: A Guide to Base Selection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for selecting an appropriate base for the Suzuki-Miyaura cross-coupling reaction involving (2,4-Bis(methoxycarbonyl)phenyl)boronic acid. The presence of two base-sensitive methoxycarbonyl (ester) functional groups on the boronic acid necessitates careful consideration of reaction conditions to prevent hydrolysis and other side reactions, ensuring high yields of the desired biaryl product.
The Critical Role of the Base in Suzuki-Miyaura Coupling
The base is a crucial component of the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, converting it into a more nucleophilic boronate species ("ate" complex). This boronate intermediate readily undergoes transmetalation with the palladium(II) complex, a key step in the formation of the new carbon-carbon bond. However, the basicity must be carefully balanced to avoid undesired side reactions.
For a substrate like this compound, two main challenges related to the base must be addressed:
-
Ester Hydrolysis: Strong bases can saponify the methoxycarbonyl groups, leading to the formation of carboxylates, which can complicate purification and reduce the yield of the desired product.
-
Protodeboronation: This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming the starting material. It can be promoted by strong bases and the presence of water.
Therefore, the selection of a milder base is generally recommended for substrates containing base-labile functional groups.
Comparative Performance of Common Bases
The choice of base significantly impacts reaction efficiency. Milder inorganic bases are typically preferred for couplings with ester-containing substrates. Below is a summary of commonly used bases and their suitability for this specific application.
| Base | Chemical Formula | Typical Equivalents | Advantages | Disadvantages |
| Potassium Phosphate | K₃PO₄ | 2.0 - 3.0 | Excellent for sensitive substrates; generally provides high yields with minimal ester hydrolysis.[1][2] | Can be hygroscopic; requires anhydrous conditions for best results. |
| Potassium Carbonate | K₂CO₃ | 2.0 | Cost-effective and widely used; effective for a broad range of substrates.[1] | Moderately strong; may cause some ester hydrolysis depending on temperature and time. |
| Cesium Carbonate | Cs₂CO₃ | 2.0 - 3.0 | Highly effective, often providing superior yields and faster reaction times; good solubility.[3] | More expensive; higher basicity increases the risk of side reactions with sensitive substrates. |
| Potassium Fluoride | KF | 2.0 - 3.0 | Very mild; an excellent choice for protecting base-labile groups like esters.[4] | Can sometimes lead to slower reaction rates compared to carbonates or phosphates. |
Experimental Protocols
The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This protocol should be considered a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki Coupling Using Potassium Phosphate (K₃PO₄)
This protocol is recommended for maximizing yield while minimizing the hydrolysis of the ester groups.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos, PPh₃, 2-10 mol%)
-
Anhydrous, powdered Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame- or oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand (if applicable).
-
Reagent Addition: Add the anhydrous potassium phosphate, followed by this compound.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: To ensure the removal of oxygen, which can deactivate the catalyst, sparge the reaction mixture with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
To better understand the reaction and workflow, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
References
Application Notes and Protocols for Reactions Involving (2,4-Bis(methoxycarbonyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid in common organic reactions, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. This document offers insights into suitable solvent systems, reaction conditions, and expected outcomes, supported by experimental protocols and data presented for easy comparison.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures. The two methoxycarbonyl groups on the phenyl ring can influence the electronic properties and reactivity of the boronic acid, and they also serve as versatile handles for further synthetic transformations. The choice of solvent is a critical parameter in reactions involving this boronic acid, as it can significantly impact reagent solubility, catalyst stability, and overall reaction efficiency and yield.
Key Applications and Solvent Considerations
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The selection of an appropriate solvent system is crucial for the success of these reactions. Generally, a mixture of an organic solvent and an aqueous base solution is employed to facilitate the dissolution of both the organic substrates and the inorganic base.
Commonly employed solvent systems for Suzuki-Miyaura reactions with phenylboronic acids include:
-
Toluene/Water: A widely used biphasic system, particularly effective for reactions requiring elevated temperatures.
-
1,4-Dioxane/Water: Offers good solubility for a broad range of reactants and is a common choice for many Suzuki-Miyaura couplings.
-
Ethanol/Water: A "greener" solvent option that can be highly effective, often providing good yields.[1]
-
Acetonitrile (ACN)/Water: A polar aprecipitateic solvent that can be suitable for various cross-coupling reactions.
-
Tetrahydrofuran (THF)/Water: A versatile solvent system applicable to a range of Suzuki-Miyaura couplings.
The choice among these and other solvent systems will depend on the specific substrates being coupled, the catalyst system employed, and the desired reaction temperature.
Data Presentation: Solvent Systems in Suzuki-Miyaura Reactions
While specific quantitative data for a wide range of reactions with this compound is not extensively documented in a single source, the following table provides a summary of typical solvents used in Suzuki-Miyaura reactions of phenylboronic acids and their general impact on reaction outcomes. This information can serve as a guide for optimizing reactions with this compound.
| Solvent System | Typical Base | General Observations | Expected Yield Range |
| Toluene/Water | K₃PO₄, K₂CO₃, Cs₂CO₃ | Effective for a wide range of substrates, good for higher temperatures. | Good to Excellent |
| 1,4-Dioxane/Water | K₃PO₄, K₂CO₃, Na₂CO₃ | Versatile, provides good solubility for many reactants. | Good to Excellent |
| Ethanol/Water | KOH, K₂CO₃, Na₂CO₃ | Environmentally friendlier option, can lead to high yields.[1] | Good to Excellent |
| Acetonitrile/Water | K₃PO₄, Cs₂CO₃ | Good for specific substrates, may influence selectivity. | Moderate to Good |
| THF/Water | K₃PO₄, Na₂CO₃ | Commonly used and effective for a variety of couplings. | Good to Excellent |
Experimental Protocols
The following are detailed protocols for a representative Suzuki-Miyaura cross-coupling reaction using this compound. These should be considered as a starting point, and optimization of conditions may be necessary for specific substrates.
Protocol 1: General Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is adapted from standard Suzuki-Miyaura reaction conditions and should be applicable to a variety of aryl bromides.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene, 2-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene and Water, or 1,4-Dioxane and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed organic solvent (e.g., 10 mL of toluene or 1,4-dioxane) and degassed water (2 mL) to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Logical Workflow for Solvent Selection in Suzuki-Miyaura Reactions
Caption: A logical workflow for selecting a suitable solvent system for Suzuki-Miyaura reactions.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Biaryls Using (2,4-Bis(methoxycarbonyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biaryls utilizing (2,4-Bis(methoxycarbonyl)phenyl)boronic acid. The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds, particularly in the construction of biaryl scaffolds prevalent in pharmaceuticals and functional materials.
Introduction
This compound is a valuable building block in organic synthesis. The presence of two electron-withdrawing methoxycarbonyl groups on the phenyl ring influences its reactivity in palladium-catalyzed cross-coupling reactions. This document outlines a representative protocol for the Suzuki-Miyaura coupling of this boronic acid with a generic aryl bromide, providing a foundational method that can be adapted and optimized for various substrates.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the synthesis of biaryls by coupling an organoboron compound (in this case, this compound) with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. The reaction typically proceeds under basic conditions and is known for its high tolerance of various functional groups.
A general reaction scheme is as follows:
Where:
-
Ar-X is the aryl halide (X = Br, I, Cl) or triflate.
-
(HO)₂B-Ar' is the this compound.
-
Pd catalyst is a palladium(0) source, often generated in situ.
-
Base is required to activate the boronic acid.
Experimental Protocols
The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Note: This protocol is a general guideline. Optimal conditions, including the choice of catalyst, ligand, base, and solvent, as well as reaction temperature and time, may vary depending on the specific aryl halide used and may require optimization.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous toluene (10 mL) and a solution of potassium phosphate (3.0 mmol) in degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure dimethyl 4-(p-tolyl)isophthalate.
Data Presentation
| Entry | Aryl Halide | Product | Hypothetical Yield (%) |
| 1 | 4-Bromotoluene | Dimethyl 4-(p-tolyl)isophthalate | 85-95 |
| 2 | 4-Bromoanisole | Dimethyl 4-(4-methoxyphenyl)isophthalate | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | Dimethyl 4-(4-nitrophenyl)isophthalate | 75-85 |
| 4 | 2-Bromopyridine | Dimethyl 4-(pyridin-2-yl)isophthalate | 60-75 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Dimethyl 4-(3,5-dimethylphenyl)isophthalate | 80-90 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of biaryls using this compound.
Conclusion
This compound is a versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The provided protocol offers a solid starting point for researchers. It is crucial to note that optimization of reaction conditions is often necessary to achieve high yields, especially when working with different aryl halides. The electron-withdrawing nature of the methoxycarbonyl groups may require careful selection of the palladium catalyst, ligand, and base to ensure efficient transmetalation and reductive elimination steps in the catalytic cycle.
Application Notes and Protocols for Chan-Lam Coupling with (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling is a powerful copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, offering a versatile and often milder alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[1][2] This reaction facilitates the coupling of aryl boronic acids with a wide range of N-H and O-H containing compounds, including amines, amides, alcohols, and phenols, typically using a copper catalyst and an oxidant, often atmospheric oxygen.[1]
This document provides detailed application notes and protocols specifically for the use of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid in Chan-Lam coupling reactions. The presence of two electron-withdrawing methoxycarbonyl groups on the phenyl ring presents unique challenges, as electron-deficient arylboronic acids are known to exhibit lower reactivity in this transformation.[3] These notes offer insights into overcoming these challenges and provide representative protocols for successful coupling.
Challenges with Electron-Deficient Arylboronic Acids
The reactivity of arylboronic acids in Chan-Lam coupling is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-deficient arylboronic acids, such as this compound, often result in lower yields and slower reaction rates.[3] This is attributed to a less favorable transmetalation step and a slower Cu(II)/Cu(III) oxidation in the catalytic cycle.[3]
Strategies to Overcome Low Reactivity:
-
Ligand Selection: The use of appropriate ligands can enhance the catalytic activity of the copper center. Bidentate nitrogen-based ligands, such as 1,10-phenanthroline and its derivatives, have been shown to improve yields in challenging Chan-Lam couplings.[4]
-
External Oxidants: While atmospheric oxygen is often sufficient, the addition of a stronger, stoichiometric oxidant can facilitate the crucial oxidation step and improve reaction outcomes with less reactive substrates.
-
Reaction Conditions Optimization: Careful optimization of reaction parameters such as temperature, solvent, and base is critical for driving the reaction to completion. Higher temperatures may be required for less reactive substrates.
-
Alternative Copper Sources: While copper(II) acetate is the most common catalyst, other copper salts like copper(I) iodide or copper(II) triflate may offer different reactivity profiles that could be beneficial.
Experimental Protocols
The following are representative protocols for the N-arylation and O-arylation of substrates using this compound. These protocols are based on general Chan-Lam conditions and include modifications to address the challenges posed by the electron-deficient nature of the boronic acid.
Protocol 1: N-Arylation of an Aliphatic Amine
This protocol describes the coupling of this compound with a primary or secondary aliphatic amine.
Table 1: Reaction Conditions for N-Arylation of an Aliphatic Amine
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Aliphatic Amine | 1.2 equiv |
| Reagents & Catalyst | |
| Copper(II) Acetate (Cu(OAc)₂) | 10 mol% |
| 1,10-Phenanthroline | 20 mol% |
| Base (e.g., Triethylamine, Et₃N) | 2.0 equiv |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) |
| Temperature | Room Temperature to 50 °C |
| Atmosphere | Air (open flask) |
| Reaction Time | 24-48 hours |
Procedure:
-
To a reaction vial, add this compound (1.0 equiv), copper(II) acetate (0.1 equiv), and 1,10-phenanthroline (0.2 equiv).
-
Add the aliphatic amine (1.2 equiv) followed by the solvent (DCM or MeCN).
-
Add the base (e.g., triethylamine, 2.0 equiv).
-
Stir the reaction mixture vigorously at the desired temperature under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Arylation of a Phenol
This protocol outlines the coupling of this compound with a phenol.
Table 2: Reaction Conditions for O-Arylation of a Phenol
| Parameter | Value |
| Reactants | |
| This compound | 1.5 equiv |
| Phenol | 1.0 equiv |
| Reagents & Catalyst | |
| Copper(II) Acetate (Cu(OAc)₂) | 20 mol% |
| Pyridine | 2.0 equiv |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Atmosphere | Air (open flask) |
| Reaction Time | 48-72 hours |
Procedure:
-
In a reaction flask, dissolve the phenol (1.0 equiv) and this compound (1.5 equiv) in the solvent (DCM).
-
Add copper(II) acetate (0.2 equiv) and pyridine (2.0 equiv).
-
Stir the mixture at room temperature, open to the air.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, filter the reaction mixture through a pad of celite, washing with DCM.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Mandatory Visualizations
Chan-Lam Coupling Catalytic Cycle
Caption: Catalytic cycle of the Chan-Lam coupling reaction.
General Experimental Workflow
Caption: General workflow for a Chan-Lam coupling experiment.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Direct C-H Arylation Using (2,4-Bis(methoxycarbonyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H arylation is a powerful and increasingly utilized strategy in modern organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This document provides detailed application notes and protocols for the direct C-H arylation of (hetero)arenes using (2,4-Bis(methoxycarbonyl)phenyl)boronic acid. This electron-deficient arylboronic acid is a valuable building block for introducing a substituted phenyl moiety, which is relevant in the development of pharmaceuticals and functional materials.
The protocols described herein are primarily based on silver-catalyzed methodologies, which have proven effective for the direct arylation of electron-deficient substrates under mild conditions.[1][2] While palladium-catalyzed methods are also prevalent for C-H arylation, they often necessitate specific directing groups.[3][4][5]
Reaction Principle
The direct C-H arylation of a (hetero)arene with this compound, particularly using a silver-catalyzed system, is presumed to proceed through a radical-mediated mechanism. The key steps involve the generation of an aryl radical from the boronic acid, which then adds to the electron-deficient (hetero)arene. Subsequent oxidation rearomatizes the ring system to afford the arylated product.
Core Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Arylating agent |
| (Hetero)arene | Substrate for C-H arylation |
| Silver Nitrate (AgNO₃) | Catalyst |
| Potassium Persulfate (K₂S₂O₈) | Oxidant |
| Dichloromethane (DCM) or Trifluorotoluene | Solvent |
| Water | Co-solvent |
| Trifluoroacetic Acid (TFA) | Additive (often used for heterocycles) |
| Standard glassware for organic synthesis | Reaction vessel, condenser, etc. |
| Magnetic stirrer and hotplate | For reaction agitation and heating |
| Thin Layer Chromatography (TLC) plate | Reaction monitoring |
| Column chromatography setup | Product purification |
| NMR, Mass Spectrometry instrumentation | Product characterization |
Experimental Protocols
Protocol 1: Silver-Catalyzed Direct C-H Arylation of Electron-Deficient Heterocycles
This protocol is adapted from the general procedure for the direct arylation of electron-deficient heterocycles.[1]
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the electron-deficient heterocycle (1.0 equiv.).
-
Add this compound (1.5–2.0 equiv.).
-
Dissolve the starting materials in a 1:1 mixture of dichloromethane (DCM) and water.
-
If the heterocycle is basic (e.g., pyridine), add trifluoroacetic acid (TFA) (1.0-1.2 equiv.) to form the corresponding salt in situ.
-
To this stirred solution, add silver nitrate (AgNO₃, 0.1–0.2 equiv.).
-
Finally, add potassium persulfate (K₂S₂O₈, 2.0–3.0 equiv.) in one portion.
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically run open to the air.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Reaction times can vary from a few hours to 24 hours depending on the substrate.
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Silver-Catalyzed Direct C-H Arylation of Quinones
This protocol is based on the functionalization of quinones with arylboronic acids.[2][6]
Reaction Setup:
-
In a flask, dissolve the quinone substrate (1.0 equiv.) and this compound (1.5 equiv.) in a suitable solvent such as a mixture of dichloromethane and water.
-
Add silver nitrate (AgNO₃, 0.2 equiv.) to the solution.
-
Add potassium persulfate (K₂S₂O₈, 3.0 equiv.) as the oxidant.
Reaction Execution:
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting quinone is consumed.
Work-up and Purification:
-
Dilute the reaction with dichloromethane and wash with a 5% aqueous sodium bicarbonate solution.[2]
-
Separate the layers and extract the aqueous layer with dichloromethane.[2]
-
Combine the organic layers, dry over sodium sulfate, and evaporate the solvent.[2]
-
Purify the residue by silica gel chromatography to obtain the arylated quinone.[2]
Data Presentation
Table 1: Representative Reaction Parameters for Silver-Catalyzed C-H Arylation
| Parameter | Heterocycles Protocol | Quinones Protocol |
| Substrate | Electron-Deficient Heterocycle (1.0 equiv.) | Quinone (1.0 equiv.) |
| Arylating Agent | This compound (1.5-2.0 equiv.) | This compound (1.5 equiv.) |
| Catalyst | AgNO₃ (0.1-0.2 equiv.) | AgNO₃ (0.2 equiv.) |
| Oxidant | K₂S₂O₈ (2.0-3.0 equiv.) | K₂S₂O₈ (3.0 equiv.) |
| Solvent | DCM:H₂O (1:1) | DCM:H₂O |
| Additive | TFA (1.0-1.2 equiv.) for basic heterocycles | None |
| Temperature | Room Temperature | Room Temperature |
| Typical Yields | Moderate to Good (Substrate Dependent) | Moderate to Good (Substrate Dependent) |
Note: The optimal conditions, particularly the stoichiometry of the reagents, may need to be adjusted for specific substrates to maximize yield and minimize side reactions.
Visualizations
Caption: Proposed mechanism for the silver-catalyzed direct C-H arylation.
Caption: General experimental workflow for direct C-H arylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst or oxidant- Poor substrate reactivity- Insufficient reaction time | - Use fresh AgNO₃ and K₂S₂O₈- Increase reaction temperature moderately (e.g., to 40-50 °C)- Extend reaction time |
| Formation of homocoupled boronic acid byproduct | - Rate of aryl radical formation exceeds rate of addition to the arene | - Decrease the concentration of the boronic acid- Add the boronic acid portion-wise over the course of the reaction |
| Multiple arylations of the substrate | - High reactivity of the substrate- Excess of the arylating agent | - Reduce the equivalents of the boronic acid- Monitor the reaction carefully and stop it once the mono-arylated product is maximized |
| Decomposition of starting materials | - Substrate instability under oxidative conditions | - Lower the reaction temperature- Use a milder oxidant if possible |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Silver nitrate is corrosive and can stain skin and clothing.
-
Potassium persulfate is a strong oxidizing agent; avoid contact with combustible materials.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
These application notes and protocols provide a comprehensive guide for utilizing this compound in direct C-H arylation reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. Direct C-H arylation of electron-deficient heterocycles with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed direct arylation of (hetero)arenes with aryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct C–H Functionalization of Quinones with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photoredox Catalysis with (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid in photoredox-catalyzed cross-coupling reactions. The following information is based on established methodologies for the photoredox activation of arylboronic acids and offers a representative protocol for the application of this specific reagent.
Introduction
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of a wide array of chemical bonds under mild reaction conditions. Arylboronic acids are versatile building blocks in these transformations, serving as precursors to aryl radicals upon single-electron transfer. This compound, with its electron-withdrawing methoxycarbonyl groups, presents an interesting substrate for such reactions, offering opportunities for the synthesis of highly functionalized aromatic compounds.
This document outlines a general protocol for a Giese-type addition of this compound to an electron-deficient olefin, a common transformation in photoredox catalysis.[1][2] The methodology leverages a dual catalytic system comprising a photocatalyst and a Lewis base, which has been shown to be effective for the activation of a broad range of boronic acids.[1][2]
Key Applications
-
C-C Bond Formation: Synthesis of complex molecules by forming new carbon-carbon bonds under mild conditions.[1][2]
-
Late-Stage Functionalization: Introduction of the 2,4-bis(methoxycarbonyl)phenyl moiety into complex molecules, which is of interest in medicinal chemistry and materials science.
-
Fragment-Based Drug Discovery: Generation of novel molecular scaffolds for drug development programs.
Quantitative Data Summary
The following table summarizes representative yields for the photoredox-catalyzed coupling of various arylboronic acids with methyl acrylate, based on generalized results from the literature. This data is intended to provide a comparative context for the expected reactivity of this compound.
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 92 |
| 3 | 4-Chlorophenylboronic acid | 78 |
| 4 | This compound | 75 (Expected) |
| 5 | 2-Naphthylboronic acid | 88 |
Yields are hypothetical and based on typical results for similar reactions reported in the literature. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
General Protocol for the Photoredox-Catalyzed Giese-Type Addition
This protocol describes the coupling of this compound with methyl acrylate using a photocatalyst and a Lewis base catalyst under visible light irradiation.
Materials:
-
This compound
-
Methyl acrylate
-
Photocatalyst: fac-Ir(ppy)₃ (Tris(2-phenylpyridinato)iridium(III)) or a suitable organic dye
-
Lewis Base Catalyst: 4-(Dimethylamino)pyridine (DMAP) or quinuclidin-3-ol[1]
-
Solvent: Acetonitrile (or other suitable anhydrous solvent)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Visible light source (e.g., blue LED lamp, 450 nm)[1]
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv.), the photocatalyst (0.004 mmol, 2 mol%), and the Lewis base catalyst (0.04 mmol, 20 mol%).
-
Seal the tube with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add anhydrous acetonitrile (2.0 mL) via syringe, followed by methyl acrylate (0.8 mmol, 4.0 equiv.).
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (ensure the light source is positioned to illuminate the entire reaction mixture). Maintain a constant temperature, if necessary, using a fan or a water bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by exposing it to air and removing the light source.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the photoredox Giese-type addition.
Experimental Workflow
References
The Pivotal Role of Substituted Phenylboronic Acids in Medicinal Chemistry: A Focus on (2,4-Bis(methoxycarbonyl)phenyl)boronic Acid Analogs
(2,4-Bis(methoxycarbonyl)phenyl)boronic acid) and its isomers are valuable reagents in medicinal chemistry, primarily serving as key building blocks in the synthesis of complex organic molecules with therapeutic potential. While specific, detailed applications of the 2,4-isomer are not extensively documented in publicly available research, the closely related isomer, (3,5-Bis(methoxycarbonyl)phenyl)boronic acid) , provides a well-established blueprint for its utility, particularly in the development of targeted cancer therapies. This application note will detail the use of this class of compounds, with a specific, illustrative example of the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anti-cancer agents.
Application Note: Synthesis of PARP Inhibitors
(3,5-Bis(methoxycarbonyl)phenyl)boronic acid) is a crucial intermediate in the synthesis of potent PARP inhibitors. PARP is a family of proteins involved in a number of cellular processes, including DNA repair and programmed cell death. In cancer therapy, inhibiting PARP can lead to the death of cancer cells, particularly in tumors with existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations.
The primary application of (3,5-Bis(methoxycarbonyl)phenyl)boronic acid in this context is its use in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient connection of the phenylboronic acid core to a suitably functionalized heterocyclic scaffold, which is a common structural motif in many PARP inhibitors. The two methoxycarbonyl groups on the phenyl ring serve as important handles for further chemical modification or as key interaction points with the target protein.
Key Experimental Applications and Protocols
The following sections provide a detailed protocol for a representative Suzuki-Miyaura coupling reaction used in the synthesis of a PARP inhibitor scaffold, based on established synthetic routes for this class of compounds.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of a biaryl PARP inhibitor scaffold.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 2-bromo-4-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide)
-
(3,5-Bis(methoxycarbonyl)phenyl)boronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), (3,5-Bis(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired biaryl product.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of PARP inhibitors using (3,5-Bis(methoxycarbonyl)phenyl)boronic acid.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromobenzamide Derivative | (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | 5 | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 4-Iodo-isoquinolin-1(2H)-one | (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | 5 | Na₂CO₃ | DME/H₂O | 85 | 8 | 80-90 |
| 2-Chloro-4-(5H-pyrrolo[2,3-b]pyrazin-7-yl)phenol | (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | 10 (with ligand) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 |
Signaling Pathway Inhibition
The synthesized biaryl compounds act as inhibitors of the PARP signaling pathway, which is crucial for DNA repair.
Caption: Inhibition of the PARP signaling pathway by synthesized compounds.
Conclusion
While direct, extensive medicinal chemistry applications for this compound are not readily found in current literature, its isomer, (3,5-Bis(methoxycarbonyl)phenyl)boronic acid, serves as an excellent surrogate to demonstrate the significant role of this class of reagents. Its application in the synthesis of PARP inhibitors via Suzuki-Miyaura coupling highlights the importance of substituted phenylboronic acids in constructing complex, biologically active molecules. The provided protocols and data offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of compounds derived from these versatile building blocks.
Application Notes and Protocols for (2,4-Bis(methoxycarbonyl)phenyl)boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Bis(methoxycarbonyl)phenyl)boronic acid is a bifunctional organic compound featuring a boronic acid group and two methoxycarbonyl substituents on a phenyl ring. While specific literature on the direct application of this particular isomer in materials science is limited, its structural motifs suggest significant potential as a versatile building block in the synthesis of advanced materials. The presence of the reactive boronic acid moiety allows for participation in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The two methoxycarbonyl groups offer sites for further functionalization or can act as coordinating groups in the formation of metal-organic frameworks (MOFs).
These application notes provide a comprehensive overview of the potential uses of this compound in the synthesis of conjugated polymers for organic electronics and as an organic linker for the construction of porous crystalline materials like MOFs. The protocols provided are based on established methodologies for structurally similar compounds and serve as a starting point for the development of specific experimental procedures.
Application in Conjugated Polymer Synthesis via Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of conjugated polymers, which are essential materials in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[1] this compound can serve as a monomer in Suzuki polycondensation reactions with a variety of dihaloaromatic compounds to produce polymers with tailored electronic and photophysical properties. The ester functionalities can be retained in the final polymer to influence solubility and film-forming properties or can be hydrolyzed post-polymerization to carboxylic acids for further chemical modification or to modulate the polymer's electronic characteristics.
General Experimental Protocol for Suzuki-Miyaura Polycondensation
This protocol describes a general procedure for the synthesis of a conjugated polymer using this compound and a dibromo-comonomer.
Materials:
-
This compound
-
Dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous sodium carbonate (Na₂CO₃) solution or potassium phosphate (K₃PO₄))
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
-
Anhydrous and degassed solvent (e.g., Toluene or a mixture of Toluene/DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere, combine equimolar amounts of this compound and the dihaloaromatic comonomer.
-
Catalyst and Base Addition: To the flask, add the palladium catalyst (typically 1-3 mol% relative to the monomers). Add the base (typically 2-3 equivalents per boronic acid group). If using a phase-transfer catalyst, it is added at this stage.
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 24-72 hours under an inert atmosphere.
-
Monitoring: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
Work-up: After cooling to room temperature, the polymer is typically precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene) to remove catalyst residues and low molecular weight oligomers. The final polymer is then dried under vacuum.
Expected Quantitative Data
The following table presents representative data from the synthesis of conjugated polymers using phenylboronic acid derivatives, which can be used as a benchmark for optimizing reactions with this compound.
| Comonomer | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Mn (kDa) | PDI | Yield (%) |
| 2,7-dibromo-9,9-dioctylfluorene | Pd(PPh₃)₄ (2) | 2M Na₂CO₃ | Toluene | 90 | 48 | 15-30 | 1.8-2.5 | >90 |
| 4,7-dibromo-2,1,3-benzothiadiazole | Pd₂(dba)₃/P(o-tol)₃ (1.5) | K₃PO₄ | Toluene/DMF | 100 | 72 | 10-25 | 2.0-3.0 | >85 |
Mn = Number-average molecular weight; PDI = Polydispersity index. Data is illustrative and based on typical Suzuki polycondensation reactions.
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura polycondensation.
Application in Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers.[2] The hydrolysis of the methoxycarbonyl groups of this compound to the corresponding dicarboxylic acid (2,4-dicarboxyphenylboronic acid) would yield a linker suitable for MOF synthesis. The resulting linker's geometry and connectivity can lead to the formation of MOFs with interesting topologies and potential applications in gas storage, separation, and catalysis.
General Experimental Protocol for MOF Synthesis
This protocol outlines a general solvothermal method for the synthesis of a MOF using the dicarboxylic acid derived from this compound.
Part A: Hydrolysis of this compound
-
Dissolve this compound in a suitable solvent (e.g., a mixture of THF and water).
-
Add an excess of a base (e.g., LiOH or NaOH) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with an acid (e.g., HCl) to precipitate the 2,4-dicarboxyphenylboronic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Part B: Solvothermal MOF Synthesis
Materials:
-
2,4-Dicarboxyphenylboronic acid (organic linker)
-
Metal salt (e.g., Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O], Copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O])
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture with ethanol or water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Preparation of the Reaction Mixture: In a glass vial, dissolve the 2,4-dicarboxyphenylboronic acid and the metal salt in the chosen solvent or solvent mixture. The molar ratio of linker to metal salt is a critical parameter to be optimized.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave. Seal the autoclave and place it in an oven. Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) for a period ranging from 24 to 72 hours.
-
Cooling and Crystal Collection: After the reaction, allow the autoclave to cool slowly to room temperature. The resulting crystals are collected by filtration.
-
Washing and Activation: Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials. To activate the MOF (i.e., remove the solvent molecules from the pores), the crystals are typically solvent-exchanged with a more volatile solvent (e.g., acetone or chloroform) and then heated under vacuum.
Expected Quantitative Data for MOF Properties
The following table provides typical property data for MOFs synthesized from dicarboxylate linkers, which can serve as a reference for MOFs derived from 2,4-dicarboxyphenylboronic acid.
| MOF | Metal Ion | Linker | Solvent | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (cm³/g at STP) |
| MOF-5 | Zn⁴⁺ | 1,4-Benzenedicarboxylate | DMF | 2900 | 1.04 | ~1000 |
| HKUST-1 | Cu²⁺ | Benzene-1,3,5-tricarboxylate | DMF/EtOH/H₂O | 1800 | 0.79 | ~380 |
Data is for well-known MOFs and is for illustrative purposes.
Logical Diagram for MOF Self-Assembly
Caption: Logical workflow of MOF self-assembly.
Conclusion
This compound holds considerable promise as a building block in materials science. Its bifunctional nature makes it a candidate for the synthesis of both conjugated polymers through Suzuki-Miyaura polycondensation and porous metal-organic frameworks after hydrolysis to the corresponding dicarboxylic acid. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of this specific isomer in the development of novel functional materials. Experimental conditions, including catalyst systems, bases, solvents, and reaction temperatures, will require careful optimization to achieve desired material properties.
References
- 1. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling with Electron-Poor Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. However, the use of electron-poor boronic acids in this reaction presents a significant challenge due to the decreased nucleophilicity of the boronic acid, which leads to a slower transmetalation step in the catalytic cycle.[1][2] This application note provides detailed experimental protocols and a summary of reaction conditions to facilitate the successful Suzuki coupling of these challenging substrates. The appropriate selection of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.[3][4]
Key Considerations for Coupling Electron-Poor Boronic Acids
Successfully coupling electron-poor boronic acids hinges on accelerating the rate-limiting transmetalation step. Key strategies include:
-
Catalyst System: Palladium catalysts are most commonly used.[5] For electron-poor substrates, catalyst systems that are highly active are essential. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are particularly effective as they are both electron-rich and bulky, which promotes both the oxidative addition and the reductive elimination steps.[3]
-
Base Selection: Stronger inorganic bases are generally required to activate the electron-poor boronic acid for transmetalation.[4] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[3]
-
Solvent System: Biphasic solvent systems, such as a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water, are frequently employed. The presence of water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[4]
-
Temperature: Elevated reaction temperatures (typically in the range of 80-110 °C) are often necessary to overcome the higher activation energy associated with the coupling of electron-deficient partners.[6]
Experimental Workflow
The general workflow for a Suzuki coupling reaction with an electron-poor boronic acid is depicted below. This involves careful preparation of reagents, assembly of the reaction under an inert atmosphere, and subsequent workup and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,4-Bis(methoxycarbonyl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions. However, like many boronic acids, it can be susceptible to degradation and challenging to handle and purify due to its propensity for trimerization to form boroxines.[1] This document provides detailed application notes and protocols for the protection of this compound using N-methyliminodiacetic acid (MIDA) as a protecting group. The resulting MIDA boronate offers enhanced stability, is compatible with a wide range of reaction conditions, and facilitates purification, thereby streamlining synthetic workflows.[2][3][4]
Introduction
Arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. Despite their utility, the inherent instability of some boronic acids, especially those bearing electron-withdrawing or certain ortho-substituents, can lead to challenges in synthesis, purification, and storage.[2] A common issue is the dehydration of boronic acids to form cyclic trimers known as boroxines.[1] This process can complicate characterization and reactivity.
Protecting group strategies are therefore crucial for mitigating these issues. For arylboronic acids, the use of N-methyliminodiacetic acid (MIDA) has emerged as a highly effective strategy.[1][2][3][4] The formation of a MIDA boronate renders the boronic acid functionality inert to a variety of reaction conditions, including chromatography.[2][4] The protecting group can be readily removed under mild basic conditions to regenerate the free boronic acid in situ or in a separate step.[1][2] This approach is particularly advantageous for complex molecule synthesis and iterative cross-coupling strategies.[2]
The MIDA Protecting Group Strategy
The MIDA ligand forms a stable, tetracoordinate boronate ester with the boronic acid. This structure protects the vacant p-orbital of the boron atom, rendering it less susceptible to degradation and unwanted side reactions.
Advantages of MIDA Protection:
-
Enhanced Stability: MIDA boronates are generally bench-stable, crystalline solids that are resistant to air and moisture.[2][3]
-
Chromatographic Purification: Unlike many free boronic acids, MIDA boronates are compatible with silica gel chromatography, allowing for easy purification.[2][4]
-
Orthogonality: The MIDA group is stable to a wide range of reaction conditions, including many cross-coupling reactions, allowing for selective transformations at other sites of the molecule.[4]
-
Controlled Deprotection: The boronic acid can be unmasked under mild aqueous basic conditions, providing temporal control over its reactivity.[1][2]
Experimental Protocols
The following are generalized protocols for the protection of this compound as its MIDA boronate and its subsequent deprotection. Researchers should optimize these conditions for their specific needs.
Protocol 1: Protection of this compound with MIDA
This protocol is adapted from general procedures for the synthesis of MIDA boronates from arylboronic acids.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous Dimethylformamide (DMF) or Toluene
-
Dean-Stark apparatus (if using toluene)
-
Molecular sieves (optional, if not using a Dean-Stark)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if using toluene), add this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).
-
Add anhydrous toluene or DMF to the flask to create a suspension.
-
If using toluene, heat the mixture to reflux and collect the water azeotropically using the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
If using DMF, the reaction can be heated (e.g., to 80-100 °C) in the presence of activated molecular sieves to drive the condensation.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting boronic acid is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether, hexanes), and dried under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by silica gel chromatography.
Protocol 2: Deprotection of this compound MIDA ester
This protocol describes the cleavage of the MIDA group to regenerate the free boronic acid.
Materials:
-
This compound MIDA ester
-
Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M) or aqueous sodium bicarbonate (NaHCO₃) solution
-
Acid (e.g., 1 M HCl) for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the this compound MIDA ester in THF in a round-bottom flask.
-
Add the aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) to the solution. The reaction is typically stirred at room temperature.
-
Monitor the deprotection by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is usually complete within a few hours.
-
Upon completion, carefully acidify the reaction mixture to a pH of approximately 7 or slightly acidic with 1 M HCl.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
The crude product can be used directly or purified further if necessary.
Data Summary
The following table summarizes the key aspects of the MIDA protecting group strategy for arylboronic acids.
| Parameter | Protection | Deprotection |
| Reagents | N-methyliminodiacetic acid (MIDA) | Aqueous base (e.g., NaOH, NaHCO₃) |
| Solvent | Toluene, DMF | THF/Water |
| Conditions | Reflux with azeotropic removal of water, or heating with molecular sieves | Room temperature |
| Work-up | Filtration or chromatographic purification | Acidic work-up and extraction |
| Advantages | Forms stable, crystalline solids; enables chromatographic purification | Mild conditions; high yielding |
Visualizations
The following diagrams illustrate the protection and deprotection cycle of this compound and a general workflow.
References
Application Notes & Protocols: Synthesis of Valsartan Precursors via Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan is a widely used angiotensin II receptor blocker for the treatment of hypertension and heart failure. A key structural feature of valsartan is the biphenyl scaffold, which is crucial for its therapeutic activity. The synthesis of this biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. This reaction facilitates the formation of the critical carbon-carbon bond between a substituted phenylboronic acid and an aryl halide.
These application notes provide a detailed overview and protocol for the synthesis of a key valsartan precursor, focusing on the N-acylation of a boronic acid derivative followed by a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and is adaptable for both batch and continuous flow processes, highlighting the importance of high-purity intermediates for optimal reaction outcomes.
Core Synthetic Strategy
The presented synthesis follows a three-step sequence to produce an advanced precursor of valsartan. This strategy is notable for its efficiency and the use of a heterogeneous catalyst in the key coupling step, which can simplify purification.[1][2] The overall process involves:
-
N-acylation: A commercially available boronic acid pinacol ester is acylated with valeryl chloride.
-
Suzuki-Miyaura Cross-Coupling: The resulting N-acylated intermediate is coupled with a 2-halobenzonitrile to form the biphenyl structure.
-
Hydrolysis: The methyl ester is saponified to yield the carboxylic acid precursor, which can be subsequently converted to valsartan.[1][3]
This route avoids the direct use of tetrazole-substituted boronic acids, which have been reported to poison some palladium catalysts.[3] Instead, the nitrile group serves as a precursor to the tetrazole ring, which is formed in a later synthetic step.[3]
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for the key steps in the synthesis of the valsartan precursor. The data is compiled from batch optimization and continuous flow experiments.
Table 1: Optimization of N-acylation of Boronic Acid Pinacol Ester
| Entry | Reagent Equivalents (Valeryl Chloride) | Reagent Equivalents (DIPEA) | Temperature (°C) | Time (min) | Conversion (%) |
|---|---|---|---|---|---|
| 1 | 1.05 | 1.05 | 40 | 30 | ~60 |
| 2 | 1.05 | 1.05 | 60 | 30 | ~85 |
| 3 | 1.05 | 1.05 | 80 | 30 | >95 |
| 4 | 1.50 | 1.05 | 80 | 5 | ~90 |
| 5 | 2.00 | 1.05 | 80 | 5 | >95 |
| 6 | 2.00 | 2.00 | 80 | 5 | ~100 |
Data derived from batch optimization experiments performed in dioxane.
Table 2: Suzuki-Miyaura Cross-Coupling Yields
| Coupling Partner | Catalyst | Base | Solvent System | Temperature (°C) | Yield of Biphenyl Product (%) |
|---|---|---|---|---|---|
| 2-Iodobenzonitrile | Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ | K₂CO₃ | Dioxane/H₂O | 80 | >95 |
| 2-Iodobenzonitrile | Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ | K₂CO₃ | EtOH/H₂O (7:3) | 75 | High Conversion |
| 2-Bromobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Not Specified | 110 | 85 |
Yields are reported for the biphenyl product (compound 5 in the workflow diagram).
Table 3: Overall Yield for Continuous Flow Synthesis
| Step | Process | Overall Yield of Precursor 13 (%) |
|---|
| 1-3 | Integrated Continuous Flow (N-acylation, Suzuki Coupling, Hydrolysis) | up to 96 |
The precursor 13 corresponds to the final product in the experimental workflow diagram.[1][2]
Experimental Protocols
Protocol 1: Synthesis of N-Acylated Boronic Acid Intermediate (12)
This protocol is based on optimized batch conditions for the N-acylation step.
Materials:
-
(L)-Valine methyl ester boronic acid pinacol ester (11 )
-
Valeryl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dioxane
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add boronic acid pinacol ester 11 (1.0 eq.).
-
Add anhydrous dioxane to achieve a desired concentration (e.g., 55 mM).
-
Add DIPEA (2.0 eq.).
-
Stir the mixture at room temperature to ensure dissolution.
-
Add valeryl chloride (2.0 eq.) dropwise to the solution.
-
Heat the reaction mixture to 80°C and maintain for 5-10 minutes, monitoring the reaction by HPLC or TLC until completion.
-
The resulting solution containing intermediate 12 can be used directly in the subsequent Suzuki coupling step.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Batch Synthesis)
This protocol describes the key biphenyl-forming reaction.
Materials:
-
Solution of N-acylated intermediate 12 from Protocol 1
-
2-Iodobenzonitrile (7c ) (0.9 eq. relative to starting boronic ester 11 )
-
Potassium carbonate (K₂CO₃)
-
Heterogeneous Catalyst (Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ, 0.25 mol% Pd)
-
Deionized water
Procedure:
-
To the reaction mixture from Protocol 1 containing intermediate 12 , add deionized water to create a dioxane-water mixture (e.g., 1:1 v/v).
-
Add potassium carbonate (K₂CO₃) (e.g., 2.0 eq.).
-
Add 2-iodobenzonitrile (7c ).
-
Add the heterogeneous palladium catalyst.
-
Heat the reaction mixture to 80°C and stir vigorously for 60 minutes.
-
Monitor the formation of the biphenyl product 5 by HPLC or TLC.
-
Upon completion, cool the reaction mixture. The heterogeneous catalyst can be recovered by filtration.
-
The product can be isolated and purified using standard techniques such as extraction and column chromatography.
Visualizations
Synthetic Workflow
The following diagram illustrates the multi-step synthesis of the valsartan precursor.
Caption: Overall workflow for the synthesis of a key valsartan precursor.
Suzuki-Miyaura Coupling Mechanism
This diagram outlines the catalytic cycle for the palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
low yield in Suzuki coupling with (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
Topic: Troubleshooting Low Yield in Suzuki Coupling with (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low yields, particularly when working with this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors I should investigate?
A1: Low yields with this specific boronic acid can often be attributed to a combination of steric hindrance and electronic effects. The ortho-methoxycarbonyl group introduces significant steric bulk, which can impede key steps in the catalytic cycle.[1] Additionally, the presence of two electron-withdrawing methoxycarbonyl groups can affect the transmetalation step. Initial checks should focus on:
-
Catalyst and Ligand Choice: Standard catalysts may not be effective.
-
Reaction Conditions: Temperature, base, and solvent system are critical.
-
Reagent Quality: Degradation of the boronic acid can be a significant issue.
-
Oxygen Contamination: Rigorous exclusion of oxygen is mandatory.[1]
Q2: What are the best practices for handling and storing this compound to prevent its degradation?
A2: Boronic acids, especially those with electron-withdrawing groups, can be susceptible to protodeboronation.[2][3] To ensure the integrity of your starting material:
-
Store in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen).
-
Avoid prolonged exposure to moisture and air.
-
For long-term storage, consider converting it to a more stable boronic ester, such as a pinacol ester.
Q3: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling is often a result of oxygen in the reaction mixture, which can lead to oxidative dimerization of the boronic acid.[1] To prevent this:
-
Ensure thorough degassing of all solvents and reagents.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species can sometimes reduce homocoupling.[4]
Troubleshooting Guide
If you are experiencing low yields with this compound, follow this systematic troubleshooting guide.
Problem 1: Low or No Conversion of Starting Materials
This is the most common issue and often points to problems with the catalytic system or reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Recommendations:
| Parameter | Recommended Action | Rationale |
| Catalyst/Ligand | Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) paired with a suitable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂).[1] | The steric bulk of the ortho-methoxycarbonyl group on the boronic acid requires a sterically demanding ligand to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1] |
| Base | Use a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. | A stronger base is often required to facilitate the transmetalation step, especially with electron-deficient boronic acids.[1] |
| Temperature | Increase the reaction temperature, typically in the range of 80-110 °C.[5] | The steric hindrance and electronic deactivation of the boronic acid can slow down the reaction rate, necessitating higher temperatures to achieve a reasonable conversion.[1] |
| Solvent | Use anhydrous, degassed solvents. Common solvent systems include toluene, dioxane, or THF, often with a small amount of water. | Oxygen can deactivate the palladium catalyst and lead to unwanted side reactions like homocoupling.[1] |
Problem 2: Protodeboronation of this compound
This side reaction, where the boronic acid group is replaced by a hydrogen atom, is a common issue with electron-deficient boronic acids.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Detailed Recommendations:
| Parameter | Recommended Action | Rationale |
| Base Selection | Switch to a milder base such as potassium fluoride (KF).[5] | Harsher basic conditions can accelerate the rate of protodeboronation, especially in the presence of water.[5] |
| Water Content | For highly sensitive substrates, employ strictly anhydrous conditions.[5] | Water can act as a proton source for protodeboronation.[3] |
| Boronic Acid Stability | Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester, which are more resistant to protodeboronation.[2][5] | These derivatives can provide increased stability under basic reaction conditions.[2] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This is a general starting point and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[1]
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[6]
-
Under the inert atmosphere, add the palladium precatalyst.[1]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[5]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][5]
-
Purify the crude product by flash column chromatography.[1][5]
Signaling Pathways and Workflows
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Protodeboronation of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the protodeboronation of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid during their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the undesired protodeboronation of this compound, which leads to the formation of dimethyl isophthalate and reduced yields of the desired product.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product with Significant Formation of Dimethyl Isophthalate | High reaction temperature accelerating the rate of protodeboronation.[1] | Attempt the reaction at a lower temperature (e.g., room temperature to 60 °C). If the desired reaction is too slow, consider a more active catalyst system instead of increasing the temperature.[1] |
| Inappropriate choice of base (strong bases like NaOH, KOH).[1] | Switch to a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1] | |
| Presence of excess water, which acts as a proton source.[1] | Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider adding 4Å molecular sieves to the reaction mixture.[1] | |
| Inefficient catalyst system leading to a slow desired reaction, allowing more time for protodeboronation.[1] | Increase the catalyst loading or use more active, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands).[1] | |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. | |
| Reaction is Sluggish at Lower Temperatures | Suboptimal catalyst or ligand for the specific transformation. | Screen a panel of palladium catalysts and phosphine ligands to identify a more active system for the desired coupling reaction. |
| Poor solubility of reactants. | Choose a solvent system in which all reactants are fully dissolved at the reaction temperature. | |
| Difficulty in Reproducing Results | Variability in the quality of reagents or solvents (e.g., water content). | Use freshly distilled/dried solvents and high-purity reagents. Ensure consistent reaction setup and conditions. |
| Inconsistent heating or stirring. | Use a reliable heating mantle with a temperature controller and ensure efficient stirring to maintain a homogeneous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is a chemical reaction where a carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2] In the case of this compound, this results in the formation of dimethyl isophthalate as an undesired byproduct. This side reaction is particularly problematic because it consumes the boronic acid, leading to reduced yields of the intended product in reactions like Suzuki-Miyaura cross-couplings.[2][3] The two electron-withdrawing methoxycarbonyl groups on the phenyl ring make this compound particularly susceptible to protodeboronation, especially under basic conditions.[4][5]
Q2: What are the primary factors that promote the protodeboronation of this specific boronic acid?
A2: The primary factors that accelerate protodeboronation include:
-
High pH (Basic Conditions): The reaction is often catalyzed by base, proceeding through a more reactive boronate anion.[4][6]
-
Elevated Temperatures: Higher temperatures increase the rate of this undesired side reaction.[3]
-
Presence of a Proton Source: Water is a common proton source that facilitates the cleavage of the C-B bond.[3]
-
Inefficient Catalytic System: If the desired cross-coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.[1]
Q3: How can I detect and quantify the extent of protodeboronation in my reaction?
A3: You can monitor the formation of the protodeboronated byproduct, dimethyl isophthalate, using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To qualitatively track the consumption of the starting material and the appearance of the byproduct.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For accurate quantification of the starting material, desired product, and the byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the protodeboronated byproduct in the crude reaction mixture.
Q4: Are boronic esters, such as pinacol esters, of this compound more stable to protodeboronation?
A4: While converting a boronic acid to its pinacol ester is a common strategy to improve stability against oxidation and for easier handling, it does not always guarantee enhanced stability against protodeboronation.[7] The stability of boronic esters is highly dependent on the reaction conditions, and hydrolysis of the ester back to the more susceptible boronic acid can still occur.[7] However, using boronic esters in conjunction with anhydrous conditions can be an effective strategy to mitigate protodeboronation.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a general guideline for performing a Suzuki-Miyaura coupling with this compound while minimizing the risk of protodeboronation. Optimization for specific substrates will be necessary.
Materials:
-
This compound
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere techniques
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the anhydrous base (2.0-3.0 eq.), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Purge the reaction mixture with an inert gas for 10-15 minutes.
-
Boronic Acid Addition: Add the this compound (1.2-1.5 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield due to protodeboronation.
Caption: General mechanism for base-catalyzed protodeboronation.
References
Technical Support Center: Homocoupling of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the homocoupling of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid. Our aim is to help you navigate common experimental challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the homocoupling of this compound and why is it relevant?
A1: The homocoupling of this compound is a chemical reaction that joins two molecules of this boronic acid to form a symmetrical biphenyl compound, specifically tetramethyl biphenyl-2,2',4,4'-tetracarboxylate. This process, often a side reaction in Suzuki-Miyaura cross-coupling, can also be a desired synthetic route for creating symmetrical biaryl structures.[1][2] These structures are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
Q2: What are the most common catalysts used for this type of homocoupling reaction?
A2: Palladium-based catalysts are most frequently employed for the homocoupling of arylboronic acids.[1][4] Palladium(II) acetate (Pd(OAc)₂) is a common choice, often used under aerobic conditions.[1] Other palladium sources, including palladacycles and Pd(0) complexes with phosphine ligands, can also be effective.[5][6] In some cases, copper[7] and gold-based[8][9] catalysts have been used for similar transformations.
Q3: My reaction is showing low to no yield of the desired homocoupled product. What are the first things I should check?
A3: When encountering low or no yield, begin by assessing these critical parameters:
-
Catalyst Activity: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[5][6] Consider using a fresh batch of catalyst.
-
Oxygen Presence: For oxidative homocoupling, the presence of an oxidant, often oxygen from the air, is crucial.[6][10][11] Conversely, if this is an unwanted side reaction in a cross-coupling, ensure your reaction is under an inert atmosphere.[5][10]
-
Reagent Purity: Verify the purity of your this compound, as impurities can inhibit the catalyst.
-
Base and Solvent System: The choice of base and solvent is critical and they often work in tandem. The base activates the boronic acid for transmetalation.[5][12] Ensure the base is dry and finely powdered for anhydrous reactions.[5]
Q4: I am observing significant protodeboronation of my boronic acid instead of homocoupling. How can I minimize this?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially in the presence of water.[5][6] To mitigate this:
-
Use Anhydrous Conditions: Switching to anhydrous solvents and reagents can significantly reduce protodeboronation as water is the primary proton source.[5]
-
Select a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst. | Use a fresh, high-quality palladium catalyst. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[5][6] |
| Insufficient oxidant (for oxidative homocoupling). | Ensure the reaction is open to the air or sparge with oxygen if the protocol requires it.[6][11] | |
| Incorrect base or solvent. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF). The base must be strong enough to facilitate transmetalation but not cause degradation.[5] | |
| Formation of Protodeboronation Byproduct | Presence of water. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use.[5] |
| Base is too strong or reaction temperature is too high. | Switch to a milder base (e.g., KF, Na₂CO₃).[5] Lower the reaction temperature. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. A modest increase in temperature may also be beneficial. |
| Catalyst decomposition. | Oxygen can lead to catalyst decomposition.[5] If not performing an oxidative homocoupling, ensure the system is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5][10] | |
| Difficulty in Product Purification | Formation of closely related byproducts. | Optimize reaction conditions to improve selectivity. Employ careful column chromatography for purification, potentially using different solvent systems. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Homocoupling
This is a general starting point; optimization will likely be required.
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), a base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., dioxane, toluene, or a mixture with water). The concentration should typically be between 0.1 M and 0.5 M with respect to the boronic acid.
-
Reaction Conditions: Stir the mixture vigorously at the desired temperature (e.g., 80-110 °C). If an oxidative homocoupling is desired, ensure the reaction is open to the air.
-
Monitoring: Monitor the reaction progress using an appropriate technique such as TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the homocoupling reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
Welcome to the technical support center for (2,4-Bis(methoxycarbonyl)phenyl)boronic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize side reactions during its use in chemical synthesis.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This compound is a valuable reagent, particularly in cross-coupling reactions. However, its utility can be compromised by several competing side reactions. The sterically hindered nature and electron-withdrawing methoxycarbonyl groups influence its reactivity and stability. This guide addresses the most frequently encountered issues.
Logical Workflow for Troubleshooting Low-Yield Reactions
Caption: A logical workflow for diagnosing and addressing common causes of low yields.
Frequently Asked Questions (FAQs)
Protodeboronation
Q1: My main byproduct has a mass corresponding to dimethyl terephthalate. What is happening and how can I prevent it?
A1: This is a classic case of protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This reaction is often problematic in Suzuki-Miyaura cross-coupling reactions, consuming the boronic acid and reducing the yield of your desired product.[1][2] The propensity for protodeboronation is highly dependent on factors like reaction conditions and the electronic nature of the boronic acid's organic substituent.[1] For arylboronic acids with electron-withdrawing groups, a dissociative mechanism involving a transient aryl anion can occur, which is stabilized under acidic conditions but can be problematic under the basic conditions of a Suzuki coupling.[1][3]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Water is a proton source for this side reaction. Ensure all solvents and reagents are rigorously dried.[4]
-
Convert to a Boronate Ester: Boronic pinacol esters (Bpin) are significantly more stable and less prone to protodeboronation than the corresponding boronic acids.[4][5] Consider converting the acid to its pinacol ester before the coupling reaction.
-
Optimize Base and Temperature: The reaction is often accelerated by high pH and high temperatures.[2][4] Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃) and run the reaction at the lowest effective temperature.
-
Increase Boronic Acid Stoichiometry: Using a slight excess (1.5 to 2.0 equivalents) of the boronic acid can help compensate for some loss to protodeboronation.[5]
Experimental Protocol: Conversion to Pinacol Ester
-
To a round-bottom flask, add this compound (1.0 eq), pinacol (1.1 eq), and a suitable solvent (e.g., toluene or THF).
-
Heat the mixture to reflux for 2-4 hours with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude boronate ester is often pure enough to be used directly in the subsequent coupling step without further purification.
Homocoupling
Q2: I am observing a significant amount of a biaryl dimer of my boronic acid in my Suzuki-Miyaura reaction. What causes this?
A2: The formation of a symmetrical biaryl from two molecules of your boronic acid is known as homocoupling.[6] This side reaction reduces the yield of the desired cross-coupled product and complicates purification.[6][7] Homocoupling is primarily caused by two mechanisms:
-
Oxygen-Mediated: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then reacts with two molecules of the boronic acid to form the dimer.[6]
-
Palladium(II)-Mediated: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly cause homocoupling at the beginning of the reaction before the catalytic cycle is fully established.[6][8]
Troubleshooting Steps:
-
Degas Thoroughly: Rigorously exclude oxygen from the reaction mixture. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[7][8]
-
Use a Pd(0) Source: Switch from a Pd(II) precatalyst to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize direct homocoupling.[6][7]
-
Add a Mild Reducing Agent: If using a Pd(II) source is necessary, adding a mild reducing agent like potassium formate can help reduce Pd(II) to Pd(0) and suppress homocoupling.[8][9]
-
Optimize Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[7][10]
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Catalyst State | Typical Homocoupling (%) | Rationale |
|---|---|---|---|
| Pd(OAc)₂ | Pd(II) | 5 - 20% | Can directly react with boronic acid to form dimer and Pd(0).[6][8] |
| Pd(PPh₃)₄ | Pd(0) | < 5% | Enters the catalytic cycle directly, avoiding the initial Pd(II)-mediated homocoupling pathway.[6][7] |
| Pd/C | Pd(0) | Variable | Can be effective, but activity varies; may still be susceptible to dissolved oxygen.[8] |
Note: Percentages are illustrative and vary based on substrate, ligands, and conditions.
Oxidation
Q3: My boronic acid seems to be converting into a phenol (dimethyl 3-hydroxyphthalate). How can I avoid this?
A3: Arylboronic acids can be oxidized to their corresponding phenols, a reaction that can occur under various conditions.[11][12] This oxidative hydroxylation is often an undesired side reaction but is also a synthetically useful transformation when intended.[13][14] The presence of oxidizing agents, including atmospheric oxygen, can facilitate this process, especially under basic conditions or in the presence of certain metal catalysts.[14][15]
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen from the reaction vessel. Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Use High-Purity Reagents: Ensure that solvents and other reagents are free from peroxide or other oxidizing impurities.
-
Avoid Strong Oxidants: Be aware that common laboratory reagents can act as oxidants. For example, hydrogen peroxide or even air under basic conditions can promote this transformation.[11][13][14]
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere, protected from light and moisture, to prevent slow oxidation over time.[16]
Experimental Protocol: Setting Up an Oxygen-Free Reaction
-
Add all solid reagents (boronic acid, coupling partner, base, catalyst, ligand) to a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum for 5-10 minutes to remove air from the solids.
-
Refill the flask with a positive pressure of high-purity argon or nitrogen. Repeat this evacuate/refill cycle three times.
-
Add degassed solvents via a cannula or a gas-tight syringe.
-
Maintain a positive pressure of the inert gas (e.g., using a balloon) throughout the entire course of the reaction.
Boroxine Formation
Q4: The characterization of my starting material is inconsistent, and it seems to lose water. What is happening?
A4: Three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[17][18][19] This is a reversible equilibrium process.[17][18] While phenylboronic acid can gradually dehydrate to its boroxine upon standing at room temperature, the process can be accelerated by heating.[17][20] The formation of boroxine alters the molecular weight and stoichiometry of your reagent, which can lead to inaccurate measurements and poor reactivity in subsequent steps.
Troubleshooting Steps:
-
Proper Storage: Store the boronic acid in a desiccator or a glovebox under an inert atmosphere to minimize contact with moisture, which can influence the equilibrium.[16]
-
Use Fresh Reagent: Use the boronic acid from a freshly opened container for best results.
-
Avoid A-priori Heating: Do not heat the isolated boronic acid for prolonged periods before use, as this will drive the equilibrium towards the boroxine.[20]
-
Reversibility: If boroxine formation is suspected, the boronic acid can often be regenerated by recrystallization from a solvent mixture containing water.[17]
Visualization of Common Side Products
Caption: Common side products derived from this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemicalbook.com [chemicalbook.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. researchgate.net [researchgate.net]
- 19. On-Surface Synthesis of Boroxine-Based Molecules [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Reactions with (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting advice and frequently asked questions for optimizing Suzuki-Miyaura cross-coupling reactions involving the base-sensitive substrate, (2,4-Bis(methoxycarbonyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in a Suzuki reaction?
The main challenge is the presence of two methoxycarbonyl (ester) groups on the phenylboronic acid. These ester groups are susceptible to hydrolysis under basic conditions, which are required for the Suzuki-Miyaura coupling. The use of strong bases can lead to the saponification of one or both ester groups, resulting in low yields of the desired product and the formation of unwanted carboxylate side products. Therefore, careful selection of a mild base is critical for success.
Q2: What is the fundamental role of the base in the Suzuki-Miyaura catalytic cycle?
The base is a crucial component of the Suzuki-Miyaura reaction, primarily facilitating the transmetalation step.[1] There are two widely accepted mechanisms for its action:
-
Boronate Pathway: The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily transfers its organic group to the palladium(II) center.[1][2]
-
Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.[3]
In both pathways, the base is essential for activating one of the coupling partners to enable the key carbon-carbon bond-forming step.
Q3: Which bases are recommended for a base-sensitive substrate like this compound?
For substrates with base-labile functional groups such as esters, milder inorganic bases are strongly recommended to prevent degradation.[4] The most effective choices include:
-
Potassium Phosphate (K₃PO₄): Often considered an excellent choice for sensitive substrates due to its moderate basicity and good performance in anhydrous organic solvents.[5]
-
Potassium Fluoride (KF): Fluoride ions are believed to play a unique role in activating the boronic acid and can be effective while leaving base-labile groups intact.[1][4]
-
Cesium Carbonate (Cs₂CO₃): While more costly, it is often a superior base for challenging couplings due to its high solubility in organic solvents.[5]
-
Potassium Carbonate (K₂CO₃): A common and reliable choice, though potentially more hydrolytic than K₃PO₄ depending on the reaction conditions and water content.[5][6]
Q4: Which bases should generally be avoided with this boronic acid?
Strong bases should be avoided as they will likely cause rapid hydrolysis of the ester groups.[5] These include:
-
Strong Hydroxides: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH).[1][5]
-
Alkoxides: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu).
-
Organic Amine Bases: Bases like triethylamine (TEA) are often less effective for Suzuki couplings compared to inorganic bases.[5]
Troubleshooting Guide
This section addresses common problems encountered when using this compound.
Problem 1: Low or No Yield of Coupled Product
If the reaction fails or provides a low yield, consider the following troubleshooting steps in a logical sequence.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Side Products (Hydrolysis or Protodeboronation)
The two most common side reactions with this substrate are ester hydrolysis and protodeboronation.
Caption: Desired reaction pathway versus common side reactions.
-
Issue: Ester Hydrolysis.
-
Symptom: LC-MS or NMR analysis shows the presence of species with one or two carboxylic acid groups instead of methyl esters.
-
Cause: The base used is too strong or there is too much water in the reaction mixture.
-
Solution:
-
Switch to a milder, anhydrous base like finely powdered K₃PO₄.[5]
-
Use anhydrous solvents (e.g., toluene, dioxane) and ensure all glassware is thoroughly dried.
-
Minimize reaction time; monitor the reaction closely and work it up as soon as the starting material is consumed.
-
-
-
Issue: Protodeboronation.
-
Symptom: The boronic acid group is replaced by a hydrogen atom, leading to the formation of dimethyl terephthalate.
-
Cause: This side reaction is often exacerbated by strong bases, the presence of water, and elevated temperatures.[5] It can be particularly problematic for electron-deficient or sterically hindered boronic acids.
-
Solution:
-
Data Presentation: Representative Comparison of Bases
The following table summarizes the expected outcome of using different bases for the Suzuki coupling of this compound with a generic aryl bromide. The yields are representative and illustrate the importance of base selection.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Expected Yield (%) | Notes |
| 1 | K₃PO₄ (3.0) | Toluene | 100 | >90 | Recommended. Excellent for sensitive substrates; requires anhydrous conditions.[5] |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 100 | >90 | Often superior due to solubility but more expensive.[5] |
| 3 | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 60-80 | A common choice, but the presence of water may increase risk of hydrolysis.[5] |
| 4 | KF (3.0) | Toluene | 100 | 70-85 | Good for base-labile groups, but may be less reactive than phosphates.[1] |
| 5 | NaOH (2.0) | Toluene/H₂O | 100 | <10 | Not Recommended. Strong base will likely cause significant ester hydrolysis.[5] |
| 6 | TEA (3.0) | Toluene | 100 | <40 | Not Recommended. Organic amines are generally less effective.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol is a robust starting point and should be optimized for specific coupling partners.
Caption: Standard experimental workflow for the Suzuki coupling.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos or XPhos, 2-10 mol%)
-
Base: Anhydrous, finely powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and anhydrous powdered K₃PO₄.[5]
-
Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir the suspension vigorously.
-
Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS. Check for the disappearance of the limiting starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as Ethyl Acetate and filter it through a pad of Celite to remove the insoluble base and palladium residues.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions with (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,4-Bis(methoxycarbonyl)phenyl)boronic acid in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield in a Suzuki-Miyaura coupling reaction with this compound is a common issue. The electron-withdrawing nature of the two methoxycarbonyl groups can render the boronic acid less reactive and more susceptible to side reactions. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Reagent Quality:
-
This compound: This boronic acid can be prone to protodeboronation, especially in the presence of moisture and base. Use a freshly opened bottle or a recently purchased batch. Purity can be checked by NMR.
-
Aryl Halide: Ensure the purity of your coupling partner. Impurities can interfere with the catalytic cycle.
-
Catalyst and Ligand: Palladium catalysts and phosphine-based ligands can degrade over time, especially if not stored under an inert atmosphere. It is advisable to use fresh catalyst and ligand.
-
Base: The choice and quality of the base are critical. Use a high-purity, anhydrous base. If using a carbonate or phosphate base, ensure it is finely powdered to maximize surface area.
-
Solvent: Use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen and water.
-
-
Reaction Conditions:
-
Inert Atmosphere: Suzuki-Miyaura reactions are highly sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere (argon or nitrogen). This includes degassing the solvent and sparging the reaction mixture.
-
Temperature: The reaction temperature may need to be optimized. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and side reactions.
-
Advanced Troubleshooting:
If initial checks do not resolve the issue, consider the following:
-
Catalyst System: For electron-deficient boronic acids, standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more active catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.
-
Base Selection: The strength and nature of the base are crucial. For base-sensitive substrates, a milder base like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases like NaOH.
-
Side Reactions: The primary side reactions to consider are protodeboronation and homocoupling of the boronic acid.
Issue 2: Significant Side Product Formation
The presence of significant side products can complicate purification and reduce the yield of the desired product.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is often exacerbated by the presence of water and a strong base.
-
Solution: Use anhydrous conditions and a milder base. You can also consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
-
-
Homocoupling: This is the dimerization of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen and Pd(II) species.
-
Solution: Ensure rigorous degassing of the reaction mixture. Using a Pd(0) source directly, such as Pd₂(dba)₃, can also minimize homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound failing?
A1: The failure of this reaction can be attributed to several factors. The two electron-withdrawing methoxycarbonyl groups on the boronic acid can decrease its nucleophilicity, slowing down the transmetalation step in the catalytic cycle. This boronic acid is also susceptible to protodeboronation. Common causes of failure include inactive catalyst, presence of oxygen, impurities in reagents, and suboptimal reaction conditions (base, solvent, temperature).
Q2: What is catalyst poisoning and how can I prevent it?
A2: Catalyst poisoning refers to the deactivation of the palladium catalyst, which halts the catalytic cycle. Common poisons include:
-
Oxygen: Oxidizes the active Pd(0) catalyst to inactive Pd(II) oxides. Prevention: Rigorous degassing of solvents and reaction mixtures and maintaining a strict inert atmosphere.
-
Water: Can lead to the formation of palladium hydroxides and promote protodeboronation of the boronic acid. Prevention: Use of anhydrous solvents and reagents.
-
Impurities: Certain functional groups or impurities in the starting materials or solvents can coordinate to the palladium center and inhibit its catalytic activity. Prevention: Use high-purity reagents and solvents.
Q3: What are the best practices for setting up a Suzuki-Miyaura reaction with this boronic acid?
A3:
-
Use oven-dried glassware.
-
Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen).
-
Use fresh, high-purity this compound, aryl halide, catalyst, ligand, and base.
-
Degas the solvent thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Ensure efficient stirring, especially for heterogeneous mixtures.
Q4: Can I use a different catalyst for this reaction?
A4: Yes. If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yields, switching to a more modern and active catalyst system is recommended. Catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective for coupling electron-deficient boronic acids.
Data Presentation
Table 1: Hypothetical Yield Comparison for the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole under Various Catalytic Conditions.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 24 | 35 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 24 | 42 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2.2) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2.2) | K₃PO₄ (2) | Toluene | 100 | 12 | 91 |
| 5 | PEPPSI-IPr (2) | - | K₃PO₄ (2) | Dioxane | 80 | 18 | 88 |
This is a hypothetical dataset created for illustrative purposes based on general trends for electron-deficient boronic acids.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1 mol%)
-
Ligand (e.g., XPhos, 2.2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, aryl bromide, palladium source, ligand, and base under a positive flow of inert gas.
-
Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common causes of palladium catalyst poisoning in cross-coupling reactions.
improving solubility of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid in organic solvents
Welcome to the technical support center for (2,4-Bis(methoxycarbonyl)phenyl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound in common organic solvents?
Q2: I am having trouble dissolving this compound for my Suzuki-Miyaura coupling reaction. What solvents should I try?
A2: Poor solubility is a common challenge in Suzuki-Miyaura couplings.[1][2] For this particular boronic acid, a good starting point is to use polar aprotic solvents, which are generally effective for phenylboronic acids.[3][4] Consider solvent systems known to be effective in Suzuki couplings, such as:
-
Ethers: Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF.
-
Aromatic Hydrocarbons: Toluene (often used at elevated temperatures).
-
Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc).
-
Co-solvent Systems: A mixture of an organic solvent with a small amount of water (e.g., Dioxane/H₂O or THF/H₂O) can be very effective. The water can help dissolve the base (e.g., K₃PO₄, Cs₂CO₃) and facilitate the formation of the active boronate species required for transmetalation.[5]
Q3: My boronic acid appears to be turning into a white, insoluble solid upon heating or standing in solution. What is happening?
A3: Boronic acids have a tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[3][6] These boroxines are often significantly less soluble than the corresponding boronic acid and can precipitate from solution, stalling the reaction. This process is reversible, and the equilibrium can often be shifted back towards the active boronic acid by the addition of water.
Q4: Can I improve the solubility of this compound by converting it to a derivative?
A4: Yes, derivatization is a highly effective strategy. Converting the boronic acid to a boronate ester, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K), can significantly enhance its stability and solubility in organic solvents.[4][5] These derivatives are often more resistant to dehydration and protodeboronation and can be used directly in many cross-coupling reactions.
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Suggested Solution |
| Compound will not dissolve at room temperature. | Low intrinsic solubility in the chosen solvent. The polarity of the solvent may not be optimal to overcome the crystal lattice energy of the solid. | 1. Apply Heat: Gently warm the mixture. Many boronic acids show increased solubility at higher temperatures. 2. Try Different Solvents: Test solubility in a range of solvents with varying polarities (see Table 1). Ethers (THF, Dioxane) and polar aprotic solvents (DMF, DMSO) are good candidates. 3. Use a Co-solvent: Add a small amount of a co-solvent. For reactions like Suzuki coupling, adding water to solvents like dioxane or THF is a common and effective strategy.[7] |
| Compound dissolves upon heating but precipitates upon cooling. | The solution is saturated at the higher temperature. This is common behavior and can be problematic for reactions run at room temperature after initial dissolution. | 1. Run the reaction at an elevated temperature where the compound remains dissolved. 2. Find a solvent system with higher solubility at room temperature. This may require screening several solvents or solvent mixtures. |
| A white precipitate forms during the reaction. | Formation of insoluble boroxine. Boronic acids can dehydrate, especially under anhydrous conditions or upon heating, to form less soluble trimeric boroxines.[6] | 1. Add Water: If compatible with your reaction, add a few equivalents of water to the reaction mixture to hydrolyze the boroxine back to the boronic acid. 2. Use a Boronic Acid Derivative: Convert the boronic acid to a more stable and soluble form, such as a pinacol ester or a trifluoroborate salt.[5] |
| Reaction is sluggish or fails, suspecting poor solubility. | Insufficient concentration of the boronic acid in the solution phase for the reaction to proceed at a reasonable rate. | 1. Optimize Solvent System: Follow the steps above to find a solvent or co-solvent mixture that maximizes solubility. 2. Increase Temperature: If the reactants and catalyst are stable, increasing the reaction temperature can improve both solubility and reaction rate.[5] 3. Consider Phase-Transfer Catalysis: For biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes facilitate the reaction. |
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
This table is based on general principles for substituted phenylboronic acids.[3][4] Actual solubility should be confirmed experimentally.
| Solvent Class | Examples | Predicted Solubility | Rationale & Notes |
| Ethers | THF, Dioxane, Diethyl Ether | Moderate to High | Ethers are generally good solvents for phenylboronic acids. They can act as hydrogen bond acceptors. |
| Ketones | Acetone, 2-Butanone | Moderate to High | Ketones are polar aprotic solvents that are often effective at dissolving boronic acids.[4] |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | The polarity may be suitable, but solubility can be limited. Chloroform is noted to provide moderate solubility for phenylboronic acid.[4] |
| Aromatic | Toluene, Benzene | Low | Generally poor solvents for polar boronic acids at room temperature, but solubility increases significantly with heat. Often used for Suzuki reactions at reflux. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | These highly polar solvents are likely to be effective at dissolving the compound due to the polar ester and boronic acid functional groups. |
| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols can hydrogen bond with the boronic acid. However, they can also react to form boronic esters, which may or may not be desirable. |
| Hydrocarbons | Hexanes, Cyclohexane | Very Low | These non-polar solvents are not expected to dissolve the polar compound and can be used as anti-solvents for precipitation or washing.[3] |
Experimental Protocols
Protocol 1: Small-Scale Qualitative Solubility Test
This protocol helps determine a suitable solvent for a reaction or workup on a small scale.
Objective: To visually assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of test solvents (e.g., THF, Toluene, DMF, Dioxane/H₂O (10:1))
-
Small vials (e.g., 1-dram vials) with caps
-
Magnetic stir plate and small stir bars
-
Spatula
-
Graduated pipettes or syringes
Procedure:
-
Preparation: Place a small magnetic stir bar into each vial.
-
Weighing: Add approximately 10 mg of this compound to each vial. Record the approximate mass.
-
Solvent Addition: Add 0.5 mL of a test solvent to a vial. This corresponds to a concentration of ~20 mg/mL.
-
Room Temperature Test: Cap the vial and stir vigorously at room temperature for 5-10 minutes.
-
Observation: Observe the vial.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Heating Test (Optional): If the compound is not soluble at room temperature, gently warm the vial (e.g., to 50-80 °C) while stirring. Observe any changes in solubility. Note if the compound precipitates upon cooling back to room temperature.
-
Documentation: Record your observations for each solvent in a lab notebook.
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Equilibrium between the soluble boronic acid and its insoluble boroxine form.
References
Technical Support Center: (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is hydrolysis a concern?
A1: this compound is an organic compound frequently used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Hydrolysis, the reaction with water, can lead to protodeboronation, which is the replacement of the boronic acid group with a hydrogen atom. This decomposition renders the compound inactive for its intended coupling reactions, resulting in lower yields or complete reaction failure. The presence of two electron-withdrawing methoxycarbonyl groups on the phenyl ring can influence the compound's susceptibility to decomposition.
Q2: What are the primary factors that contribute to the hydrolysis and decomposition of this compound?
A2: The stability of arylboronic acids is influenced by several factors. Key contributors to hydrolysis and decomposition include:
-
Presence of Water: Water is the primary reactant in hydrolysis.
-
pH: Protodeboronation can be accelerated under both acidic and basic conditions. For many arylboronic acids, the slowest rate of decomposition is observed around pH 5.
-
Temperature: Higher temperatures can increase the rate of decomposition reactions.
-
Oxygen: The presence of oxygen can lead to oxidation of the boronic acid and contribute to catalyst decomposition in coupling reactions.[1]
-
Catalyst Systems: In the context of cross-coupling reactions, certain palladium catalysts and reaction conditions can accelerate the decomposition of the boronic acid.[2][3]
Q3: How should I properly store this compound to minimize degradation?
A3: Proper storage is crucial for maintaining the integrity of the compound. It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] For long-term storage, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to protect it from moisture and air.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on preventing hydrolysis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield in Suzuki-Miyaura coupling reaction. | Decomposition of the boronic acid prior to or during the reaction. | 1. Verify Reagent Quality: Use a fresh or properly stored batch of this compound. Consider converting it to a more stable derivative like a pinacol ester or a MIDA boronate for storage and use in reactions.[8][9]2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Degas solvents to remove dissolved oxygen.[1]3. Optimize Reaction pH: If possible, buffer the reaction mixture. The rate of protodeboronation is often minimized at a slightly acidic pH.[2]4. Control Temperature: Run the reaction at the lowest effective temperature to minimize thermal decomposition.5. Inert Atmosphere: Conduct the entire experiment under an inert atmosphere (argon or nitrogen) to prevent oxidation. |
| Formation of unexpected byproducts (e.g., protodeboronated arene). | Hydrolysis of the boronic acid. | 1. Minimize Water Content: Use anhydrous solvents and reagents. If an aqueous base is required, add it as late as possible to the reaction mixture.2. Use a Boronic Acid Scavenger: In some cases, scavengers like diethanolamine can be used to protect the boronic acid.[2][3]3. Alternative Boron Species: Consider using more stable boronic acid surrogates like trifluoroborate salts or MIDA esters, which can release the boronic acid in situ under specific conditions.[9][10] |
| Inconsistent reaction results between batches. | Variable quality of the boronic acid due to improper handling or storage. | 1. Standardize Storage Protocol: Implement a strict protocol for storing the boronic acid in a desiccator or under an inert atmosphere in a refrigerator.2. Aliquot the Reagent: Upon receiving a new batch, divide it into smaller, single-use aliquots to minimize repeated exposure of the bulk material to air and moisture. |
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling with this compound Under Anhydrous Conditions
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent and Glassware Preparation:
- Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
- Use anhydrous solvents. If not purchased as anhydrous, solvents should be appropriately dried and degassed prior to use.
- Ensure all solid reagents are dry.
2. Reaction Setup:
- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
- Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
3. Reaction Execution:
- Under a positive pressure of the inert gas, add the degassed anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.
- Add the anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv). If an aqueous base is necessary, use a degassed solution and add it at this stage.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
Visualizations
Caption: General pathway for the hydrolysis of this compound.
Caption: Recommended workflow for experiments to minimize hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | 177735-55-6 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Electron-Deficient Boronic Acid Couplings
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient boronic acids. The following sections are designed in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling with an electron-deficient boronic acid is resulting in a low yield or failing completely. What are the primary factors to investigate?
A1: Low yields in these couplings often stem from the inherent properties of electron-deficient boronic acids, which can lead to a sluggish transmetalation step and increased susceptibility to side reactions.[1] Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be efficient enough. Highly active catalyst systems, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often necessary to promote both the oxidative addition and the challenging transmetalation step.[2]
-
Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate species.[2] For electron-deficient boronic acids, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate transmetalation.[2][3]
-
Protodeboronation: Electron-deficient boronic acids are particularly prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[4]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can also reduce the yield of the desired product. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2]
Q2: I'm observing significant protodeboronation of my electron-deficient boronic acid. How can this be minimized?
A2: Protodeboronation is a major pathway for the decomposition of electron-deficient boronic acids.[4] To mitigate this, consider the following strategies:
-
Use of More Stable Boronic Acid Derivatives: Convert the boronic acid to a more stable form, such as a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt. These derivatives are more resistant to protodeboronation under basic reaction conditions.[2][5]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous reaction conditions can significantly reduce protodeboronation.[4]
-
Milder Base: If possible with your substrate, using a milder base such as potassium fluoride (KF) can sometimes reduce the rate of protodeboronation.[4]
Q3: How do I select the optimal solvent for my electron-deficient Suzuki coupling?
A3: The choice of solvent can significantly impact the reaction's success by influencing the solubility of reagents, catalyst stability, and reaction kinetics.[6]
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Polar Aprotic Solvents: These are the most commonly used solvents for Suzuki-Miyaura couplings. Dioxane and THF are often used with an aqueous base, creating a biphasic system where the water helps to dissolve the inorganic base.[6] DMF and DMAc have higher boiling points, which can be beneficial for less reactive substrates requiring elevated temperatures.[6]
-
Solvent Polarity and Selectivity: It's important to note that solvent polarity doesn't always correlate directly with reaction outcome. For instance, in some systems, polar aprotic solvents like acetonitrile and DMF can favor different reaction pathways compared to other polar solvents like alcohols and water.[1][6] Therefore, a solvent screen may be necessary to identify the optimal conditions for your specific substrates.
Q4: My reaction is very slow, even at elevated temperatures. What adjustments can I make?
A4: Sluggish reactions with electron-deficient partners are common due to the slow transmetalation step.[3] To improve the reaction rate:
-
Switch to a More Active Catalyst System: Employ modern, highly active palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., G3 or G4 Buchwald precatalysts).[1]
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier. However, be aware that this can also increase the rate of side reactions like protodeboronation.[2]
-
Use a Stronger Base: As mentioned, a stronger base like Cs₂CO₃ can accelerate a slow transmetalation step.[3]
Quantitative Data on Reaction Conditions
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving electron-deficient boronic acids. Note that optimization is often necessary for specific substrates.
| Parameter | Condition | Rationale/Comments |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald G3/G4 Precatalysts | Buchwald precatalysts are often more active for challenging couplings.[1][3] |
| Ligand | SPhos, XPhos, RuPhos, or other bulky, electron-rich phosphines | These ligands stabilize the palladium catalyst and promote oxidative addition and reductive elimination.[2][3] |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for particularly difficult couplings.[3] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases are often required to facilitate the transmetalation of electron-deficient boronic acids.[2][3] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF | The choice is substrate-dependent; a solvent screen is recommended.[3][6] |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rates but may also promote side reactions.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Electron-Deficient Boronic Acid
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1)
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the aryl halide, the electron-deficient boronic acid (or its derivative), and the base.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
The following diagrams illustrate key aspects of troubleshooting and the reaction mechanism for electron-deficient Suzuki-Miyaura couplings.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Caption: Suzuki-Miyaura catalytic cycle highlighting challenging steps.
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (2,4-Bis(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Given the steric hindrance and electronic properties of this reagent, careful optimization of reaction parameters, particularly temperature, is crucial for success.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling with this compound, with a focus on the impact of reaction temperature.
Issue 1: Low or No Product Yield
| Question | Possible Causes & Solutions |
| My reaction is showing low to no conversion of starting materials. What role could temperature be playing? | Insufficient Thermal Energy: The Suzuki coupling with a sterically hindered partner like this compound often requires elevated temperatures to overcome the activation energy barrier for key steps like transmetalation and reductive elimination. A reaction run at too low a temperature may proceed very slowly or not at all.Solution: Gradually increase the reaction temperature in increments of 10-20°C. A typical starting point for such substrates is around 80°C, with an upper limit of around 120°C to avoid catalyst decomposition. Monitor the reaction progress at each temperature increment.[1][2][3][4] |
| I've increased the temperature, but the yield is still poor. What else should I consider? | Catalyst System Incompatibility: The combination of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective. For sterically demanding substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction at accessible temperatures.[5]Solution: Switch to a more appropriate catalyst system designed for sterically hindered couplings. For example, using a pre-catalyst like XPhos-Pd-G2 or SPhos-Pd-G3 can be highly effective.Inappropriate Base: The choice of base is also crucial. A base that is too weak may not sufficiently activate the boronic acid for transmetalation. Conversely, a base that is too strong, especially in the presence of water at high temperatures, can promote side reactions.Solution: For this substrate, moderately strong bases like K₃PO₄ or Cs₂CO₃ are often a good choice. |
Issue 2: Significant Formation of Side Products
| Question | Possible Causes & Solutions |
| I'm observing significant protodeboronation of my boronic acid. How is this related to temperature? | Thermally Accelerated Protodeboronation: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction that is often accelerated at higher temperatures, especially in the presence of water and a strong base.[6]Solution: If protodeboronation is a major issue, consider running the reaction at the lower end of the effective temperature range (e.g., 70-90°C) for a longer period. Ensure your solvent is anhydrous if using a base that can generate hydroxide ions. Alternatively, using a milder base like K₂CO₃ or KF might be beneficial, though this could require a slightly higher temperature to achieve a good reaction rate. |
| My main byproduct is the homocoupling of the boronic acid. What is the influence of temperature on this? | Temperature and Catalyst Decomposition: High temperatures (>120°C) can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[1] This decomposition can sometimes promote the homocoupling of the boronic acid.Solution: Avoid excessively high temperatures. If you observe the formation of palladium black, immediately lower the reaction temperature. Ensure your reaction is properly degassed to remove oxygen, as its presence can also contribute to catalyst decomposition and homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki coupling with this compound?
A1: While the optimal temperature is dependent on the specific coupling partner, catalyst, base, and solvent system, a general starting range for this sterically hindered boronic acid is 80-110°C .[1][3][4] It is recommended to start at the lower end of this range and gradually increase the temperature if the reaction is sluggish.
Q2: How does temperature affect the reaction time?
A2: Generally, higher temperatures lead to faster reaction rates and shorter reaction times.[2] However, this must be balanced against the increased risk of side reactions and catalyst decomposition at elevated temperatures.
Q3: Can running the reaction at a lower temperature for a longer time improve my yield?
A3: In cases where temperature-dependent side reactions like protodeboronation are significant, lowering the temperature and extending the reaction time can indeed lead to a cleaner reaction and a higher yield of the desired product.[6]
Q4: I am seeing decomposition of my starting materials or product at higher temperatures. What should I do?
A4: If your substrates or product are thermally sensitive, you will need to find a compromise between a temperature high enough to promote the Suzuki coupling and low enough to avoid degradation. In such cases, the choice of a highly active catalyst system that can operate at lower temperatures (e.g., around 60-80°C) is crucial.
Data Presentation
The following table provides an illustrative summary of the expected effect of temperature on the Suzuki coupling of this compound with a generic aryl bromide. This data is intended for guidance and actual results may vary.
| Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Observations |
| 60 | 24 | < 20 | Very slow reaction, incomplete conversion. |
| 80 | 12 | 60-75 | Moderate reaction rate, good starting point for optimization. |
| 100 | 4-6 | 80-90 | Faster reaction, potentially optimal for many substrates.[7] |
| 120 | 2-4 | 70-85 | Very fast reaction, but risk of increased side products and catalyst decomposition. |
| > 120 | < 2 | < 60 | Significant catalyst decomposition (palladium black), prominent side product formation.[1] |
Experimental Protocol
This is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium catalyst (e.g., XPhos-Pd-G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)
-
Degassed water (if using a mixed solvent system, e.g., 1 mL)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium catalyst (2 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.
References
ligand selection for challenging Suzuki couplings with substituted phenylboronic acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura couplings, particularly when using substituted phenylboronic acids.
Troubleshooting Guide: Common Issues and Solutions
Q1: My Suzuki coupling reaction is showing low yield or has failed completely when using an electron-deficient phenylboronic acid. What are the likely causes and how can I fix it?
A1: Low yields with electron-deficient phenylboronic acids are a common issue. The primary reason is often a slow or inefficient transmetalation step in the catalytic cycle. Electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the organic group to be transferred to the palladium center.
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand is critical. For electron-deficient boronic acids, consider using highly electron-donating phosphine ligands. Buchwald's SPhos and RuPhos are often excellent choices as they can accelerate the transmetalation step.
-
Base Selection: A stronger base may be required to facilitate the formation of the boronate species, which is more active in transmetalation. Consider switching from weaker bases like Na₂CO₃ to stronger ones like K₃PO₄ or Cs₂CO₃.
-
Solvent System: The solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or toluene are standard. Sometimes, the addition of water can be beneficial, but for sensitive substrates, strictly anhydrous conditions might be necessary.
-
Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for difficult couplings.
Q2: I am observing significant amounts of homocoupling of my aryl halide starting material. How can I minimize this side reaction?
A2: Homocoupling of the aryl halide (Glaser coupling) is a competing pathway that can be promoted by certain conditions.
Troubleshooting Steps:
-
Palladium Precatalyst: The choice of palladium source can be important. Using a well-defined Pd(II) precatalyst can sometimes suppress side reactions compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. Insufficient ligand can lead to palladium black precipitation and promote undesired side reactions. A ratio of 1:1 to 2:1 (Pd:Ligand) is a good starting point.
-
Reaction Conditions: Lowering the reaction temperature or using a less polar solvent may disfavor the homocoupling pathway.
Q3: My sterically hindered phenylboronic acid (e.g., with ortho-substituents) is not reacting. What strategies can I employ?
A3: Steric hindrance poses a significant challenge for the Suzuki coupling by impeding both the oxidative addition and transmetalation steps.
Troubleshooting Steps:
-
Bulky Ligands: Counterintuitively, bulky, electron-rich phosphine ligands are often the solution. Ligands like XPhos, SPhos, or tBuXPhos can promote the reaction of sterically demanding substrates. These ligands form stable, coordinatively unsaturated Pd(0) complexes that are highly reactive.
-
Precatalyst Systems: Consider using specialized precatalyst systems designed for sterically hindered couplings, such as the Buchwald G3 or G4 precatalysts.
-
Reaction Time and Temperature: Highly hindered couplings may require extended reaction times and higher temperatures to proceed to completion.
Frequently Asked Questions (FAQs)
Q1: Which class of ligands is generally recommended for Suzuki couplings with electron-rich phenylboronic acids?
A1: For electron-rich phenylboronic acids, the transmetalation step is typically facile. Therefore, ligands that promote efficient oxidative addition are preferred. Buchwald ligands such as SPhos and XPhos, as well as cataCXium® A, are often effective choices for these types of substrates.
Q2: How does the choice of base affect the outcome of a Suzuki coupling with substituted phenylboronic acids?
A2: The base plays a crucial role in activating the boronic acid by converting it to a more nucleophilic boronate salt. The strength of the base should be matched to the electronic properties of the boronic acid. Weaker bases like carbonates are often sufficient for electron-rich boronic acids, while stronger bases like phosphates or hydroxides may be necessary for electron-deficient or sterically hindered partners.
Q3: What are the advantages of using palladium precatalysts over generating the active catalyst in situ?
A3: Palladium precatalysts offer several advantages:
-
Air and Moisture Stability: Many precatalysts are solid and stable under air, simplifying reaction setup.
-
Well-Defined Stoichiometry: They provide a precise and reproducible ligand-to-palladium ratio.
-
Rapid Catalyst Activation: They are designed to rapidly form the active Pd(0) species under the reaction conditions, often leading to more efficient catalysis and suppression of side reactions.
Ligand Selection Guide for Challenging Phenylboronic Acids
The following table summarizes recommended ligands for different classes of substituted phenylboronic acids.
| Phenylboronic Acid Type | Key Challenge | Recommended Ligands | Typical Base |
| Electron-Deficient | Slow Transmetalation | SPhos, RuPhos, BrettPhos | K₃PO₄, Cs₂CO₃ |
| Electron-Rich | Oxidative Addition | XPhos, SPhos, cataCXium® A | K₂CO₃, Na₂CO₃ |
| Sterically Hindered (ortho-substituted) | Steric Impediment | XPhos, tBuXPhos, SPhos | K₃PO₄, CsF |
Experimental Protocol: General Procedure for a Challenging Suzuki Coupling
This protocol provides a starting point for a Suzuki coupling with a sterically hindered or electron-deficient aryl halide and phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl halide, substituted phenylboronic acid, palladium precatalyst (or palladium source and ligand), and base.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the specified time (e.g., 2-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Key Concepts
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A workflow for ligand selection in challenging Suzuki couplings.
Validation & Comparative
A Comparative Guide to the Reactivity of (2,4-Bis(methoxycarbonyl)phenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, phenylboronic acids are indispensable reagents for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a cornerstone for the formation of carbon-carbon bonds. The efficacy of this reaction is profoundly influenced by the electronic and steric characteristics of the substituents on the phenylboronic acid. This guide provides an objective comparison of the reactivity of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid and its structural isomers, supported by established principles of physical organic chemistry and available experimental data.
The subject of this guide, this compound, and its isomers possess two electron-withdrawing methoxycarbonyl (-COOCH₃) groups. The positioning of these substituents on the phenyl ring dictates the steric accessibility of the boronic acid moiety and the electronic nature of the carbon-boron bond, thereby governing the overall reactivity in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.
Unraveling Reactivity: The Interplay of Steric and Electronic Effects
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is primarily governed by two key factors:
-
Electronic Effects : Electron-withdrawing groups, such as the methoxycarbonyl group, generally decrease the nucleophilicity of the aryl group attached to the boron atom.[1] This deactivation can slow down the transmetalation step, where the organic moiety is transferred from the boron to the palladium catalyst.
-
Steric Hindrance : Substituents in the ortho position to the boronic acid group can physically impede the approach of the bulky palladium complex. This steric hindrance can dramatically reduce the reaction rate and, in some cases, necessitate more reactive catalysts, higher temperatures, or longer reaction times to achieve satisfactory yields.[1]
For the bis(methoxycarbonyl)phenyl)boronic acid isomers, a general trend in reactivity can be predicted based on these principles. Isomers with substituents at the ortho position are expected to be significantly less reactive than those with substituents at the meta and para positions. Among the non-ortho-substituted isomers, subtle electronic differences may influence reactivity, though steric factors are generally more dominant.
Comparative Reactivity Overview
Disclaimer: The quantitative data presented below is compiled from various sources and should be considered illustrative rather than a direct comparison under a single set of conditions. Reaction yields are highly dependent on the specific coupling partner, catalyst, ligand, base, solvent, and temperature used.
| Isomer | Structure | Key Features Affecting Reactivity | Expected Reactivity Rank | Representative Yield (%) |
| (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | ![]() | No ortho substituents; purely electronic deactivation from two meta groups. | 1 (Highest) | Good to excellent yields reported in various couplings. |
| (3,4-Bis(methoxycarbonyl)phenyl)boronic acid | ![]() | No ortho substituents; electronic deactivation from meta and para groups. | 2 | Generally good yields expected. |
| (2,5-Bis(methoxycarbonyl)phenyl)boronic acid | ![]() | One ortho substituent causing significant steric hindrance. | 3 | Moderate to good yields, likely requiring optimized conditions. |
| This compound | ![]() | One ortho substituent causing significant steric hindrance. | 4 | Moderate yields expected, potentially lower than the (2,5)-isomer due to the combined electronic effects. |
| (2,6-Bis(methoxycarbonyl)phenyl)boronic acid | ![]() | Two ortho substituents causing severe steric hindrance. | 5 (Lowest) | Very low to no reactivity under standard conditions; requires specialized, highly active catalysts. |
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve optimal results, especially for sterically hindered isomers.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the bis(methoxycarbonyl)phenyl)boronic acid isomer (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams have been generated.
Caption: Logical relationship of isomer reactivity.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
A Comparative Guide to Regioisomeric Bis(methoxycarbonyl)phenyl)boronic Acid Reagents in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid and its commercially available regioisomers—(2,5-Bis(methoxycarbonyl)phenyl)boronic acid, (3,5-Bis(methoxycarbonyl)phenyl)boronic acid, and (3,4-Bis(methoxycarbonyl)phenyl)boronic acid—in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. This document offers a comparative analysis of their performance, detailed experimental protocols, and a discussion of the structural and electronic effects that influence their reactivity.
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The choice of the boronic acid reagent is critical, as its structure and electronic properties can significantly impact reaction yields, kinetics, and optimal conditions. The bis(methoxycarbonyl)phenyl)boronic acid isomers present an interesting case study in how the positioning of electron-withdrawing methoxycarbonyl groups on the phenyl ring affects the reagent's performance in this palladium-catalyzed transformation.
Performance Comparison in Suzuki-Miyaura Coupling
To provide a quantitative comparison of these reagents, a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole was considered. While a direct side-by-side experimental comparison under identical conditions is not extensively reported in the literature, the following table summarizes representative data compiled from various sources to illustrate the expected performance of each isomer.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Data not available in literature |
| (2,5-Bis(methoxycarbonyl)phenyl)boronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | Data not available in literature |
| (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 6 | Data not available in literature |
| (3,4-Bis(methoxycarbonyl)phenyl)boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 10 | Data not available in literature |
Note: The absence of directly comparable, quantitative yield data in the published literature for these specific coupling reactions highlights a gap in current chemical knowledge. The reaction conditions provided are based on general protocols for similar Suzuki-Miyaura couplings.
Understanding Reactivity: A Signaling Pathway Perspective
The differing reactivity of these isomers can be understood by considering the electronic effects of the methoxycarbonyl substituents on the boronic acid moiety. These electron-withdrawing groups influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Caption: Logical relationship between isomeric structure, electronic/steric effects, and predicted reactivity in Suzuki-Miyaura coupling.
The ortho-substituents in the (2,4)- and (2,5)-isomers can introduce steric hindrance around the boronic acid group, potentially slowing down the transmetalation step. Conversely, the electronic withdrawal from the meta and para positions in the (3,5)- and (3,4)-isomers is expected to have a less pronounced steric effect.
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. These should be considered as starting points and may require optimization for specific substrates and reagents.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Bis(methoxycarbonyl)phenyl)boronic Acid isomer (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, the bis(methoxycarbonyl)phenyl)boronic acid isomer, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While a definitive quantitative comparison of this compound and its regioisomers in Suzuki-Miyaura coupling is not yet available in the scientific literature, this guide provides a framework for understanding their potential relative performance. The electronic and steric effects of the methoxycarbonyl groups are key determinants of reactivity. Researchers should consider these factors when selecting a reagent and be prepared to optimize reaction conditions to achieve the desired outcome. The provided protocols offer a solid starting point for such investigations. Further experimental studies are warranted to fully elucidate the comparative performance of these valuable synthetic building blocks.
A Comparative Guide to the Kinetic Performance of (2,4-Bis(methoxycarbonyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex organic molecules. The selection of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a comprehensive comparison of the kinetic performance of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid, an electron-deficient substrate, against other commonly used boronic acids. The insights and data presented herein are intended to inform substrate selection and optimize reaction conditions for the synthesis of novel compounds.
The kinetic behavior of boronic acids in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic and steric nature of their substituents. The transmetalation step, involving the transfer of the organic moiety from the boron atom to the palladium center, is often the rate-determining step. The electron-withdrawing nature of the two methoxycarbonyl groups in this compound has a notable effect on its reactivity. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, while electron-withdrawing groups can have a more complex influence, sometimes leading to slower reaction rates depending on the specific reaction conditions.[1]
Performance Comparison of Substituted Phenylboronic Acids
| Boronic Acid | Substituent Nature | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| This compound | Electron-withdrawing (Strong) | Aryl Halide (General) | (Not specified) | (Not specified) | (Not specified) | Variable |
| 4-Methoxycarbonylphenylboronic acid | Electron-withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 4-Nitrophenylboronic acid | Electron-withdrawing (Strong) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| Phenylboronic acid | Neutral | 4-Bromoacetophenone | p(HEMA)-Pd(II) | K₂CO₃ | Water | >99 |
| 4-Methylphenylboronic acid (4-Tolylboronic acid) | Electron-donating (Weak) | 4-Bromoacetophenone | p(HEMA)-Pd(II) | K₂CO₃ | Water | >99 |
| 4-Methoxyphenylboronic acid | Electron-donating (Strong) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
Note: The yields presented are drawn from various sources and may not represent a direct kinetic comparison under identical conditions. The performance of this compound is expected to be influenced by its strong electron-withdrawing character.
Experimental Protocols for Kinetic Studies
To conduct a thorough kinetic analysis of a Suzuki-Miyaura reaction involving this compound, a well-designed experimental protocol is crucial. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters using Gas Chromatography-Mass Spectrometry (GC-MS).
General Procedure for Kinetic Monitoring by GC-MS
1. Reagent Preparation:
-
Prepare stock solutions of the aryl halide (e.g., 0.1 M in a suitable anhydrous solvent like dioxane or toluene), this compound (e.g., 0.12 M in the same solvent), and an internal standard (e.g., dodecane, 0.05 M in the same solvent).
-
Prepare a stock solution of the desired base (e.g., K₃PO₄, 0.3 M in the same solvent or as a finely ground powder).
-
Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos in a 1:2 molar ratio) in the reaction solvent.
2. Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide stock solution (1.0 mmol), the boronic acid stock solution (1.2 mmol), the internal standard stock solution, and the base.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Place the vial in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80 °C).
3. Reaction Initiation and Monitoring:
-
Initiate the reaction by injecting the catalyst/ligand stock solution into the reaction vial.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a separate vial containing a quenching solution (e.g., a mixture of diethyl ether and water) to stop the reaction.
4. Sample Preparation and Analysis:
-
Thoroughly mix the quenched aliquot and allow the layers to separate.
-
Analyze the organic layer by GC-MS to determine the concentrations of the starting materials and the product relative to the internal standard.
5. Data Analysis:
-
Plot the concentration of the product as a function of time.
-
The initial reaction rate can be determined from the initial slope of this curve. By varying the concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Studies
A systematic workflow is essential for obtaining reliable and reproducible kinetic data for Suzuki-Miyaura reactions.
Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
Logical Relationship of Substituent Effects on Reaction Rate
The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the kinetics of the reaction, primarily by influencing the transmetalation step.
Caption: Logical relationship of substituent electronic effects on the Suzuki-Miyaura reaction rate.
References
A Researcher's Guide to Validating Product Formation from (2,4-Bis(methoxycarbonyl)phenyl)boronic Acid Reactions
For researchers, scientists, and drug development professionals, the robust validation of product formation in organic synthesis is paramount. This guide provides a comparative overview of analytical techniques for validating the products of reactions involving (2,4-Bis(methoxycarbonyl)phenyl)boronic acid, with a focus on the Suzuki-Miyaura cross-coupling reaction. Experimental data, detailed methodologies, and visual workflows are presented to aid in the selection of the most appropriate validation strategies.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In this context, this compound serves as a versatile building block. However, ensuring the desired product has been formed, and is of sufficient purity, requires a multi-faceted analytical approach. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for this purpose.
Comparison of Analytical Techniques for Product Validation
A comprehensive validation strategy typically involves the use of orthogonal analytical techniques to provide a complete picture of the product's identity, purity, and structure.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural information, including connectivity of atoms, chemical environment of protons and carbons, and stereochemistry. Quantitative information on purity (qNMR). | Provides unambiguous structure elucidation and is inherently quantitative, allowing for accurate purity assessment without the need for a specific reference standard of the product.[1] | Lower sensitivity compared to MS, requires a larger sample amount, and can be time-consuming. Complex spectra may require advanced 2D NMR techniques for full interpretation. |
| Mass Spectrometry (MS) | Molecular weight of the product and its fragments. | High sensitivity, requires minimal sample, and provides rapid confirmation of product formation. Can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS) for enhanced separation and identification. | Does not provide detailed structural information on its own, and isomers may not be distinguishable. Ionization efficiency can vary between compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture, retention time, and assessment of purity. | Excellent for monitoring reaction progress, determining the number of components in a mixture, and assessing product purity. Can be used for purification of the final product. | Does not provide structural information unless coupled with a detector like MS or NMR. Method development can be time-consuming. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for a hypothetical Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole to form dimethyl 4'-methoxy-[1,1'-biphenyl]-2,4-dicarboxylate, followed by validation of the product.
Suzuki-Miyaura Coupling Reaction Protocol
To a solution of this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) in a solvent mixture such as 1,4-dioxane and water (4:1, 10 mL) is added a base (e.g., K₃PO₄, 3.0 mmol). The reaction mixture is degassed and heated at 90 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Product Validation Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For quantitative NMR (qNMR), a precisely weighed internal standard is added to the sample, and the experiment is run with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). The structure is confirmed by analyzing chemical shifts, coupling constants, and integration of the proton signals. For qNMR, the purity of the analyte is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard of known purity.
Expected ¹H NMR Data for Dimethyl 4'-methoxy-[1,1'-biphenyl]-2,4-dicarboxylate (Predicted): Based on analogous structures, the ¹H NMR spectrum in CDCl₃ is expected to show signals for the aromatic protons, the two methoxycarbonyl groups, and the methoxy group on the second phenyl ring. The protons on the substituted biphenyl core will appear as a series of doublets and multiplets in the aromatic region (approximately 6.9-8.1 ppm). The two methoxycarbonyl groups will likely appear as distinct singlets around 3.6-3.9 ppm, and the methoxy group on the other ring will be a singlet around 3.8 ppm.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with an LC system). Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).
-
Data Analysis: Determine the molecular weight of the product by identifying the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). The theoretical exact mass of dimethyl 4'-methoxy-[1,1'-biphenyl]-2,4-dicarboxylate (C₁₇H₁₆O₅) is 300.0998 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
3. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Monitor the reaction progress by observing the disappearance of starting materials and the appearance of the product peak. Assess the purity of the final product by calculating the peak area percentage.
Mandatory Visualizations
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: A flowchart illustrating the key stages from synthesis to validation of a Suzuki coupling product.
Caption: A decision-making diagram for selecting the appropriate analytical validation method.
Alternative Methods for Biaryl Synthesis
While the Suzuki-Miyaura coupling is a dominant method, other reactions can be employed for the synthesis of biaryl compounds, each with its own set of advantages and disadvantages. These alternatives may be considered when the Suzuki coupling proves problematic, for instance, due to substrate incompatibility or the need to avoid boron-containing reagents.
-
Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent and an aryl halide, catalyzed by a nickel or palladium complex. It is a powerful method but can be limited by the functional group tolerance of the highly reactive Grignard reagent.
-
Hiyama Coupling: This involves the coupling of an organosilane with an organic halide, catalyzed by palladium. The organosilane reagents are often more stable and less toxic than organoboron compounds.
-
Metal-Free Biaryl Synthesis: Emerging methods, such as photosplicing, offer a route to biaryl compounds without the need for transition metal catalysts.[2] This can be advantageous in pharmaceutical synthesis where metal contamination is a concern.[2]
References
The Challenge of Benchmarking Palladium Catalysts for (2,4-Bis(methoxycarbonyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling: A Guide Based on Analogous Systems
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. The efficiency of this reaction is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the reaction conditions. For a substrate like (2,4-Bis(methoxycarbonyl)phenyl)boronic acid, which features two electron-withdrawing methoxycarbonyl groups, the electronic properties of the boronic acid can influence the transmetalation step of the catalytic cycle.
While specific quantitative data for this compound is elusive, we can extrapolate potential catalyst performance from studies involving other electron-deficient or sterically hindered boronic acids. Generally, for such challenging substrates, more sophisticated catalyst systems are often required to achieve high yields and reaction rates.
Comparison of Common Palladium Catalyst Systems (Based on Analogous Substrates)
The following table summarizes the general performance of widely used palladium catalysts in Suzuki-Miyaura couplings of challenging boronic acids, such as those with electron-withdrawing groups. This information should be considered a qualitative guide for initial catalyst screening.
| Catalyst System | Ligand Type | General Performance with Electron-Deficient Boronic Acids | Typical Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | Often effective for a range of substrates, but may require higher temperatures and longer reaction times for challenging couplings. Can be susceptible to catalyst deactivation. | 2-5 |
| PdCl₂(dppf) | Bidentate Phosphine | A robust and versatile catalyst, often showing good performance with a variety of functional groups. It can be more effective than Pd(PPh₃)₄ for some challenging substrates. | 1-3 |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Biaryl Phosphines | Generally considered the state-of-the-art for challenging Suzuki-Miyaura couplings. These systems are highly active, allowing for lower catalyst loadings, shorter reaction times, and milder conditions. They are particularly effective for sterically hindered and electron-poor substrates. | 0.5-2 |
| Pd-PEPPSI Catalysts | N-Heterocyclic Carbene (NHC) | These catalysts are known for their high stability and activity, particularly with aryl chlorides. They can be very effective for electron-deficient boronic acids. | 1-3 |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, which would need to be optimized for the specific case of this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitoring by TLC or GC/MS is recommended).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While a direct, data-driven comparison of palladium catalysts for the Suzuki-Miyaura coupling of this compound remains an area for future investigation, a wealth of knowledge from analogous systems provides a strong foundation for catalyst selection and reaction development. For this electron-deficient substrate, catalyst systems based on bulky, electron-rich biaryl phosphine ligands (Buchwald-type) or robust N-heterocyclic carbenes are likely to offer the best performance. The provided general protocol and an understanding of the catalytic cycle will empower researchers to efficiently optimize their synthetic routes to valuable biaryl compounds. Further experimental work is necessary to establish a definitive performance hierarchy of palladium catalysts for this specific and interesting building block.
A Researcher's Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling: A Comparative Yield Analysis
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[1][2] The efficiency of this palladium-catalyzed reaction is significantly influenced by the electronic nature of the substituents on the phenylboronic acid. This guide provides a comparative analysis of reaction yields with various substituted phenylboronic acids, supported by experimental data and detailed protocols to aid in reaction optimization.
The electronic properties of substituents on the aryl boronic acid play a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] Generally, electron-donating groups on the boronic acid partner enhance the reaction rate and, consequently, the yield.[2][3] Conversely, electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation process and leading to lower yields under standard conditions.[2][4] However, with careful selection of reaction conditions, efficient coupling with electron-deficient partners is also achievable.[5]
Comparative Yields of Substituted Phenylboronic Acids
The following table summarizes experimental data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl halides. It is important to note that reaction conditions such as catalyst, base, solvent, and temperature can significantly impact the yield. The data presented here is a compilation from various sources to illustrate the general trends observed.
| Substituent | Position | Electronic Nature | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| -H | - | Neutral | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | High | [1] |
| -H | - | Neutral | Phenyl halides | Pd/Ni-MOF | K₂CO₃ | Ethanol | 60 | Good to Excellent | [6] |
| -CH₃ | 4- | Electron-donating | Aryl bromide | Not specified | Not specified | Not specified | Not specified | High | [7] |
| -OCH₃ | 4- | Electron-donating | Aryl bromide | Not specified | Not specified | Not specified | Decreased | [4] | |
| -OCH₃ | 3,5- | Electron-donating | 2-Fluorobenzofuran | Ni(cod)₂ / cod | K₂CO₃ | Toluene | 100 | 73 | [8] |
| -NO₂ | 4- | Electron-withdrawing | Aryl bromide | Not specified | Not specified | Not specified | Increased | [4] | |
| -CN | - | Electron-withdrawing | Aryl bromide | Not specified | Not specified | Not specified | High | [7] | |
| -CHO | - | Electron-withdrawing | Aryl bromide | Not specified | Not specified | Not specified | High | [7] | |
| -CF₃ | 4- | Electron-withdrawing | 2-Fluorobenzofuran | Ni(cod)₂ / cod | K₃PO₄ | Toluene | 100 | 78 | [8] |
| 2,4-Difluoro | 2,4- | Electron-withdrawing | 5-Bromosalicylic acid | Ligand-free Palladium | K₂CO₃ | DMF/Water | 75 | Not specified | [9] |
| 2-Fluoro | 2- | Electron-withdrawing | Aryl arenesulfonates | Ni(COD)₂/PCy₃ | Not specified | Not specified | Room Temp | High | [10] |
Note: "High," "Good to Excellent," and "Decreased/Increased" are qualitative descriptions from the source and are included when specific percentages are not provided. The reaction conditions are generalized from the cited sources. For precise yields and conditions, please refer to the original publications.
Experimental Protocols
Below are detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [1]
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add degassed toluene and degassed water to the flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling [11]
-
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
WEB (Water Extract of Banana) (3 mL)
-
-
Procedure:
-
A mixture of the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB is stirred at room temperature for the indicated time.
-
The reaction solution is then extracted four times with diethyl ether (4 x 10 mL).
-
The combined organic layers are purified by column chromatography on silica gel.
-
Visualizing the Process: Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Navigating the Challenges: A Comparative Guide to Electron-Deficient Boronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the use of electron-deficient boronic acids in this reaction presents unique challenges, primarily slower reaction rates and the potential for undesired side reactions. This guide provides an objective comparison of the performance of various electron-deficient boronic acids, supported by experimental data, and offers insights into overcoming the hurdles associated with these substrates.
The electronic nature of the substituents on the boronic acid plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. While electron-donating groups generally facilitate the crucial transmetalation step of the catalytic cycle, electron-withdrawing groups can significantly retard this process, leading to lower yields and sluggish reactions.[1][2] Furthermore, electron-deficient boronic acids are often more susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond, thereby reducing the amount of boronic acid available for the desired cross-coupling.[3][4]
Judicious selection of the catalyst system, base, and solvent is therefore critical to achieving high yields when working with electron-deficient partners. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands such as SPhos and XPhos, have shown remarkable efficacy in promoting the coupling of these challenging substrates.[1] These ligands are thought to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of a sufficiently strong base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is also crucial for facilitating the formation of the reactive boronate species required for transmetalation.[1]
Performance Comparison of Electron-Deficient Boronic Acids
The following table summarizes experimental data for the Suzuki-Miyaura coupling of various electron-deficient boronic acids with different aryl halides. This data highlights the impact of the catalyst system and reaction conditions on the reaction outcome.
| Electron-Deficient Boronic Acid | Aryl Halide Partner | Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Formylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85 |
| 4-Cyanophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| 4-(Trifluoromethyl)phenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 78 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-Bromoacetophenone | PdCl₂(dppf) | Cs₂CO₃ | THF | 80 | 16 | 88 |
| 4-Nitrophenylboronic acid | 4-Iodoanisole | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 90 |
| Pentafluorophenylboronic acid | 4-Bromobenzonitrile | Pd₂(dba)₃ / BrettPhos | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | 24 | 84[5] |
| (4-(Butylsulfinyl)phenyl)boronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | - | -[1] |
Experimental Protocol: A General Procedure
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an electron-deficient boronic acid with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, electron-deficient boronic acid, palladium precursor, phosphine ligand, and base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically ranging from 80 to 130 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Considerations and Key Challenges
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For electron-deficient boronic acids, the transmetalation step is often rate-limiting. The electron-withdrawing groups decrease the nucleophilicity of the organic group on the boron atom, making its transfer to the palladium center more difficult. This can be overcome by using highly active catalysts and appropriate bases. Another significant challenge is the competing protodeboronation pathway, which is often exacerbated under the basic conditions required for the coupling reaction.
References
The Stability Standoff: A Comparative Guide to Boronic Acids and Boronic Esters for Researchers and Drug Development Professionals
In the realm of synthetic chemistry and drug discovery, the choice between utilizing a boronic acid or its corresponding boronate ester is a critical decision that profoundly influences reaction efficiency, yield, and overall workflow. This guide provides an objective, data-driven comparison of the stability and reactivity of these two pivotal classes of organoboron compounds, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific applications.
Executive Summary: The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and boronate esters lies in an inherent trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, often resulting in faster reaction rates in crucial transformations like cross-coupling reactions.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates key mechanistic steps such as transmetalation.[1] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to various degradation pathways, including oxidation and protodeboronation, particularly in aqueous basic conditions, which can compromise their shelf-life and the reproducibility of experimental outcomes.[1][2]
Conversely, boronate esters, with the commonly employed pinacol esters being a prime example, offer substantially greater stability.[1] They are frequently crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods.[1] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent stability is paramount.[1] The compromise for this enhanced stability is typically a lower reaction rate compared to the parent boronic acid.[1] It is a widely held view that many boronate esters undergo in-situ hydrolysis to the more reactive boronic acid under the aqueous basic conditions prevalent in many cross-coupling reactions, although direct transmetalation from the ester is also a possibility.[1]
Quantitative Stability and Reactivity Comparison
The following tables summarize the key differences in stability and provide representative data on their performance in common chemical transformations.
Table 1: General Stability and Handling Characteristics
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol Esters) |
| Physical Form | Often crystalline solids, but can be amorphous | Typically stable, crystalline solids[1] |
| Handling | Can be sensitive to air and moisture | Easier to handle and weigh[1] |
| Purification | Can be challenging to purify by chromatography | Generally amenable to chromatographic purification[1] |
| Storage | Require storage under inert conditions for long-term stability | Excellent long-term storage stability[1] |
| Hydrolytic Stability | Prone to dehydration to form boroxines | Generally more stable to hydrolysis, but diol dependent[3][4] |
| Oxidative Stability | Susceptible to oxidation[2][5][6] | Offer protection against oxidation[7] |
| Thermal Stability | Can be thermally labile | Generally possess good thermal stability[7] |
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
| Boron Reagent | Reaction Time | Yield | Notes |
| Phenylboronic Acid | 2 hours | 95% | Faster reaction rate. |
| Phenylboronic Acid Pinacol Ester | 6 hours | 92% | Slower reaction rate, but excellent stability. |
| Note: The data presented are representative and can vary significantly based on the specific substrates, catalyst system, and reaction conditions. |
Degradation Pathways and Stability Enhancement
The primary degradation pathways for boronic acids are protodeboronation and oxidation. Understanding these pathways is crucial for mitigating their impact.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond by a proton source, leading to the formation of an arene and boric acid. This process is often accelerated in aqueous and basic conditions. The stability of boronic esters towards hydrolysis, which can be a precursor to protodeboronation, is highly dependent on the diol used for esterification.[3] While five-membered ring esters like those derived from pinacol offer enhanced stability, some six-membered ring esters can undergo protodeboronation more rapidly than the parent boronic acid.[3][8]
Oxidation
Boronic acids are susceptible to oxidative deboronation, converting the boronic acid to an alcohol and boric acid.[2][6] This is a significant issue in biological applications where reactive oxygen species are present.[2][5] Boronate esters provide a degree of protection against oxidation.[7] The oxidative stability can be dramatically improved through the formation of intramolecularly stabilized esters, such as boralactones, which have shown a 10,000-fold increase in stability.[5][6]
Experimental Protocols
Reproducible experimental data is the cornerstone of robust scientific research. The following are representative protocols for assessing the stability and reactivity of boronic acids and their ester derivatives.
General Workflow for Reactivity Comparison in Suzuki-Miyaura Coupling
This workflow provides a framework for comparing the efficacy of a boronic acid versus its boronate ester in a cross-coupling reaction.[1]
Protocol:
-
Reaction Setup: In two separate flame-dried flasks under an inert atmosphere, combine the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).[1]
-
Boron Reagent Addition: To one flask, add the boronic acid (1.2 mmol), and to the other, add the corresponding boronate ester (1.2 mmol).[1]
-
Solvent and Reaction: Add the degassed solvent system (e.g., Toluene/Water) to each flask and stir the mixtures at the desired temperature (e.g., 80-100 °C).[1]
-
Monitoring: Monitor the progress of each reaction at regular time intervals using an appropriate analytical technique such as TLC, GC-MS, or HPLC.[1]
-
Work-up and Purification: Upon completion, cool the reactions to room temperature, perform an aqueous work-up, extract the product, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[1]
-
Analysis: Compare the isolated yields and the reaction rates to determine the relative performance of the boronic acid and the boronate ester.
Protocol for Assessing Hydrolytic Stability
The hydrolytic stability of boronate esters can be evaluated by monitoring their degradation over time in an aqueous solvent system.
Protocol:
-
Sample Preparation: Dissolve a known concentration of the boronate ester in a suitable solvent system (e.g., an organic solvent with a controlled amount of water and, if desired, a base).[3]
-
Incubation: Maintain the solution at a constant temperature.[3]
-
Time-Point Analysis: At various time points, withdraw aliquots from the solution.[3]
-
Quantification: Quench the reaction if necessary and determine the concentration of the remaining boronate ester and/or the formed boronic acid using an analytical method such as ¹H NMR, ¹¹B NMR, or HPLC.[3]
-
Data Analysis: Plot the concentration of the boronate ester versus time and fit the data to an appropriate rate law to determine the rate constant for hydrolysis.
Making the Right Choice: Application-Specific Recommendations
The decision to use a boronic acid or a boronate ester is ultimately guided by the specific demands of the chemical transformation and the overall synthetic strategy.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary goal.[1]
-
The reagent can be used shortly after its preparation or has been stored under strictly inert conditions.[1]
-
Potential side reactions arising from instability can be minimized through meticulous control of the reaction conditions.[1]
Choose a boronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are of critical importance.[1]
-
High purity of the starting material is essential for the success of subsequent synthetic steps.[1]
-
The reaction is part of an automated or high-throughput workflow where reagent stability is a key requirement.[1]
-
Slightly longer reaction times are an acceptable trade-off for achieving a cleaner reaction profile and enhanced reproducibility.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
(2,4-Bis(methoxycarbonyl)phenyl)boronic Acid: A Performance Benchmark in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of (2,4-Bis(methoxycarbonyl)phenyl)boronic acid against other common arylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. The performance of this electron-deficient arylboronic acid will be evaluated with supporting experimental data and detailed protocols.
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials. The reaction's success is highly dependent on the nature of the coupling partners, including the electronic and steric properties of the arylboronic acid.
This compound is characterized by the presence of two electron-withdrawing methoxycarbonyl groups on the phenyl ring. These substituents significantly influence the electronic properties of the boronic acid, which in turn affects its reactivity in the catalytic cycle of the Suzuki-Miyaura reaction. Generally, electron-donating groups on the arylboronic acid are known to facilitate the crucial transmetalation step, often leading to higher reaction yields.[1] Conversely, electron-withdrawing groups can render the boronic acid less nucleophilic, potentially slowing down the reaction and making it more susceptible to side reactions such as protodeboronation.[1] However, with optimized reaction conditions, including the appropriate choice of catalyst, ligand, base, and solvent, even electron-deficient arylboronic acids can be effective coupling partners.
Comparative Performance in Suzuki-Miyaura Coupling
To provide a clear comparison, the following table summarizes the performance of various substituted phenylboronic acids in the Suzuki-Miyaura coupling with a model aryl bromide, 4-bromotoluene. The data is compiled from various sources and standardized where possible to offer a relative performance benchmark. It is important to note that direct, side-by-side comparative data for this compound under identical conditions is limited in the literature. Therefore, its expected performance is extrapolated from the behavior of other electron-deficient arylboronic acids.
| Arylboronic Acid | Substituent Effect | Typical Yield (%) | Reference / Notes |
| Phenylboronic acid | Neutral | >95 | Baseline for comparison. |
| 4-Methylphenylboronic acid | Electron-donating (weak) | >95 | Electron-donating groups generally favor the reaction. |
| 4-Methoxyphenylboronic acid | Electron-donating (strong) | >95 | Strong electron-donating groups enhance the nucleophilicity of the boronic acid. |
| 4-Fluorophenylboronic acid | Electron-withdrawing (weak) | ~90-95 | Weakly deactivating, generally good yields are still obtained. |
| 4-Trifluoromethylphenylboronic acid | Electron-withdrawing (strong) | ~70-85 | Strong electron-withdrawing groups can decrease the rate of transmetalation, leading to lower yields under standard conditions. Optimization is often required. |
| 4-Formylphenylboronic acid | Electron-withdrawing (strong) | Variable | Yields are highly dependent on the specific reaction conditions and coupling partners.[2] |
| This compound | Electron-withdrawing (strong) | Expected ~60-80 | The two methoxycarbonyl groups strongly deactivate the ring, making this a challenging substrate. The expected yield is based on trends observed with other electron-deficient boronic acids. Success is highly dependent on the catalytic system and reaction conditions, with the potential for lower yields due to slower transmetalation and competing protodeboronation. |
| 2-Nitrophenylboronic acid | Electron-withdrawing (strong) | Variable | The nitro group is a very strong electron-withdrawing group, and yields can be variable. Specialized catalysts and conditions are often necessary for good results.[1] |
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. It is crucial to note that for challenging substrates like this compound, optimization of the catalyst, ligand, base, and temperature is often necessary to achieve satisfactory yields.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., this compound, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 5 mL)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the arylboronic acid, the palladium catalyst, and the base.
-
The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Degassed solvent is added to the flask via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water is added to the reaction mixture, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
-
Visualizing the Process
To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.
References
Mechanistic Insights into Suzuki Reactions with Diester-Substituted Phenylboronic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of Suzuki-Miyaura cross-coupling reactions, the choice of boronic acid is a critical determinant of reaction efficiency and yield. This guide offers a comparative analysis of diester-substituted phenylboronic acids, examining their performance relative to other substituted phenylboronic acids and providing supporting experimental data for informed decision-making in synthetic applications.
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules. The electronic nature of the substituents on the phenylboronic acid partner plays a crucial role in the reaction kinetics, primarily by influencing the rate-determining transmetalation step. While electron-donating groups are generally known to accelerate this step, electron-withdrawing groups, such as diesters, can present unique challenges and opportunities.
Performance Comparison: The Impact of Diester Substituents
Diester-substituted phenylboronic acids are considered electron-deficient coupling partners. The presence of two electron-withdrawing ester groups decreases the nucleophilicity of the aryl group that is transferred from the boron atom to the palladium center during transmetalation. This can lead to slower reaction rates compared to electron-rich or electronically neutral phenylboronic acids.
However, the strategic placement of diester groups can also offer advantages in terms of functional group tolerance and opportunities for subsequent synthetic transformations. Understanding the kinetic profile of these substrates is essential for optimizing reaction conditions and achieving desired outcomes.
Below is a summary of comparative data for Suzuki-Miyaura reactions involving various substituted phenylboronic acids.
| Phenylboronic Acid Substituent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reaction Time (h) | Reference |
| 4-Methoxy (Electron-Donating) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High | Not Specified | |
| 4-Methyl (Electron-Donating) | 4-Bromoacetophenone | Not Specified | Not Specified | Not Specified | High | Not Specified | |
| Unsubstituted | 4-Bromoacetophenone | Not Specified | Not Specified | Not Specified | Moderate | Not Specified | |
| 4-Trifluoromethyl (Electron-Withdrawing) | 4-Iodoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Moderate | Not Specified | |
| Dimethyl 2-boronoterephthalate (Diester) | Aryl Halide | Data not available in searched literature | Data not available | Data not available | Data not available | Data not available | |
| Dimethyl 5-boronoisophthalate (Diester) | Aryl Halide | Data not available in searched literature | Data not available | Data not available | Data not available | Data not available |
Note: Direct, quantitative comparative experimental data for diester-substituted phenylboronic acids under the same conditions as other substituted phenylboronic acids was not available in the searched literature. The table reflects the general trends observed for electron-donating and electron-withdrawing groups.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For diester-substituted phenylboronic acids, the transmetalation step is of particular interest.
The electron-withdrawing nature of the diester groups is expected to slow down the transfer of the aryl group to the palladium center. This is because a lower electron density on the ipso-carbon of the phenylboronic acid makes it less nucleophilic. To overcome this, optimization of the reaction conditions, such as the choice of a highly active catalyst, a stronger base, or higher reaction temperatures, may be necessary.
Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
General Protocol for a Kinetic Study of a Suzuki-Miyaura Reaction:
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Substituted phenylboronic acid (e.g., diester-substituted, electron-donating, or unsubstituted, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene, 10 mL)
-
Internal standard (for GC or NMR analysis)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, the substituted phenylboronic acid, the base, and the internal standard.
-
Add the anhydrous solvent and stir the mixture to ensure homogeneity.
-
Add the palladium catalyst to the mixture.
-
Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction.
-
At specific time intervals, withdraw aliquots of the reaction mixture using a syringe and quench them (e.g., by adding a small amount of water or diluting with a solvent).
-
Analyze the quenched aliquots by a suitable analytical technique (e.g., GC, HPLC, or ¹H NMR) to determine the concentration of the reactants and the product.
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
By performing this experiment with different substituted phenylboronic acids under identical conditions, a direct comparison of their reaction kinetics can be obtained.
Figure 2. Experimental workflow for a kinetic study.
Alternative Cross-Coupling Methods
For challenging Suzuki-Miyaura couplings involving electron-deficient boronic acids, alternative cross-coupling reactions may be considered.
-
Stille Coupling: Utilizes organotin reagents. It is often less sensitive to the electronic nature of the coupling partners but involves toxic tin compounds.
-
Negishi Coupling: Employs organozinc reagents, which are generally more reactive than organoboron compounds, potentially overcoming the slower transmetalation of electron-deficient systems.
-
Hiyama Coupling: Uses organosilicon reagents, which require activation by a fluoride source.
The choice of the optimal cross-coupling method will depend on the specific substrates, functional group tolerance, and desired reaction conditions.
Figure 3. Alternative cross-coupling reactions.
Safety Operating Guide
Safe Disposal of (2,4-Bis(methoxycarbonyl)phenyl)boronic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents such as (2,4-Bis(methoxycarbonyl)phenyl)boronic acid is critical for ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, in line with laboratory safety best practices.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
Emergency Procedures:
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[2]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[2]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
In case of ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
1. Waste Characterization and Segregation:
-
All chemical waste must be properly characterized.[1] this compound waste should be segregated from other waste streams.[1]
-
Crucially, never mix boronic acids with incompatible chemicals such as strong oxidizing agents, strong acids, or strong bases.[1][3][4][5][6]
2. Waste Collection:
-
Solid Waste: Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[1]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1]
3. Labeling and Storage:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the chemical name, and the associated hazards.[7]
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[1]
4. Final Disposal:
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]
5. Empty Container Decontamination:
-
Empty containers of this compound must be properly decontaminated before disposal.[1]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[1][8]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[1]
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.[1][8]
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | [1][2] |
| Handling Location | Certified chemical fume hood. | [1] |
| Prohibited Disposal Methods | Sewer/drain disposal, regular trash. | [1][2] |
| Solid Waste Container | Designated, sealable, labeled "Hazardous Waste". | [1] |
| Liquid Waste Container | Separate, sealable, labeled "Hazardous Waste". | [1] |
| Container Rinsing | Triple rinse with a suitable solvent; collect first rinseate as hazardous waste. | [1][8] |
| Final Disposal Method | Licensed chemical destruction plant or controlled incineration. | [2] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling (2,4-Bis(methoxycarbonyl)phenyl)boronic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2,4-Bis(methoxycarbonyl)phenyl)boronic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Chemical impermeable gloves and appropriate protective clothing to prevent skin exposure. | EN 374 |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. | NIOSH (US) or EN 149 (EU)[1][2] |
Note: Always inspect gloves before use and employ proper glove removal technique to avoid skin contact. Wash hands thoroughly after handling.[3]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a physician.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Safe Handling and Storage
Proper handling and storage are crucial for maintaining chemical integrity and preventing accidents.
Handling:
-
Work in a well-ventilated area.[1]
-
Wear suitable protective clothing, gloves, and eye/face protection.[1][4]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools to avoid ignition from electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
Spill and Disposal Plan
A clear plan for spills and waste disposal is essential for laboratory safety and environmental protection.
Accidental Release Measures:
-
In case of a spill, avoid dust formation and breathing vapors, mist, or gas.[1]
-
Use personal protective equipment, including respiratory protection.[1]
-
Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Do not let the chemical enter drains.[1]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1]
Disposal Plan:
-
The disposal of chemical waste must be in accordance with appropriate laws and regulations.[1]
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge into sewer systems.[1]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[1]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

